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Benzoicacid, 3-chloro-4-(fluorosulfonyl)- Documentation Hub

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  • Product: Benzoicacid, 3-chloro-4-(fluorosulfonyl)-
  • CAS: 33866-05-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of SuFEx Click Chemistry with 3-chloro-4-(fluorosulfonyl)benzoic acid

Introduction: The SuFEx Paradigm The advent of click chemistry revolutionized the assembly of complex molecules by introducing reactions that are modular, high-yielding, and tolerant of a wide range of functional groups....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The SuFEx Paradigm

The advent of click chemistry revolutionized the assembly of complex molecules by introducing reactions that are modular, high-yielding, and tolerant of a wide range of functional groups. Building on this foundation, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a second-generation click chemistry transformation.[1][2] Introduced by Sharpless and coworkers in 2014, SuFEx chemistry leverages the unique reactivity profile of the sulfur(VI)-fluoride (S-F) bond. This bond is exceptionally stable under most conditions, including resistance to oxidation, reduction, and strong acids, yet can be "activated" to undergo near-perfect nucleophilic substitution.[2][3]

This unique combination of stability and "spring-loaded" reactivity makes SuFEx a powerful tool in drug discovery, chemical biology, and materials science.[4][5] This guide provides an in-depth examination of the SuFEx mechanism, focusing on a versatile bifunctional connector: 3-chloro-4-(fluorosulfonyl)benzoic acid . We will explore the core principles of S-F bond activation, the causality behind modern catalytic protocols, and provide a validated experimental workflow for its application.

The Central Player: 3-chloro-4-(fluorosulfonyl)benzoic acid

The molecule 3-chloro-4-(fluorosulfonyl)benzoic acid is an exemplary SuFEx hub. Its structure incorporates three key features:

  • The Sulfonyl Fluoride (-SO₂F) Group : This is the electrophilic core of the molecule, poised for the SuFEx reaction. The high oxidation state of the sulfur(VI) center makes it highly susceptible to nucleophilic attack once the S-F bond is labilized.

  • The Carboxylic Acid (-COOH) Group : This functional handle provides an orthogonal site for subsequent modifications, such as amide bond formation, making the molecule a valuable linker for connecting different molecular fragments.

  • Substituents (Cl, COOH) : These electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur center, enhancing its reactivity or "SuFExability" compared to electron-rich aryl sulfonyl fluorides.[2]

The strategic placement of these groups allows for sequential, controlled conjugations, a highly desirable feature in the synthesis of complex bioactive probes and functional materials.

The Core Mechanism: Activating the "Golden Bond"

The crux of SuFEx chemistry lies in the controlled activation of the kinetically inert S-F bond.[1] The process is not a spontaneous reaction but requires specific mediation to transition the fluoride from a tightly bound covalent partner to a competent leaving group.

The Role of Catalysis

Catalysts are pivotal in lowering the activation energy for the S-F exchange. The choice and strength of the catalyst are dictated by the electrophilicity of the sulfur hub, a concept known as "SuFExability".[6] Less electrophilic hubs require stronger catalysts.

  • Nitrogenous Bases : A range of bases are employed, with their catalytic activity directly correlating with their basicity (pKaH). Common examples include triethylamine (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and the phosphazene superbase BEMP.[2] For most aryl sulfonyl fluorides, the stronger amidine (DBU) or guanidine bases are required for efficient catalysis.[1][2]

  • Bifluoride Salts [FHF]⁻ : These salts have also been identified as potent catalysts, capable of promoting SuFEx reactions at very low loadings, which is particularly advantageous in polymerization reactions.[2]

Classical vs. Accelerated SuFEx

The classical approach to SuFEx often involves the reaction of a sulfonyl fluoride with a pre-formed aryl silyl ether. The thermodynamic driving force for this reaction is the formation of the highly stable silicon-fluoride (Si-F) bond.[1]

However, a significant advancement is the development of Accelerated SuFEx Click Chemistry (ASCC) .[4][7] This protocol streamlines the process by allowing the direct use of alcohols (and phenols), bypassing the need for a separate silylation step.[8] The ASCC method relies on a synergistic catalytic system comprising:

  • A Hindered Guanidine Base : 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) has proven to be a superior catalyst to DBU, offering a unique balance of high basicity and steric hindrance that promotes efficient catalysis without significant side reactions.[1]

  • A Silylating Additive : Hexamethyldisilazane (HMDS) is used to in situ generate the reactive trimethylsilyl (TMS) ether from the alcohol nucleophile.

The combination of BTMG and HMDS creates a powerful and efficient system where the reactive nucleophile is generated in the reaction mixture, immediately participating in the SuFEx exchange.[9] This method is characterized by rapid reaction times (often minutes), low catalyst loadings (1-5 mol%), and simple workup, as the byproducts are volatile.[4][9]

General_SuFEx_Mechanism RSO2F Aryl Sulfonyl Fluoride (R-SO₂F) Intermediate Activated Complex RSO2F->Intermediate Activation NuH Nucleophile (e.g., Ar'OH) NuH->Intermediate Nucleophilic Attack Catalyst Base Catalyst (e.g., DBU, BTMG) Catalyst->RSO2F interacts with Product Sulfonate Ester (R-SO₂-OAr') Intermediate->Product Byproduct HF / Catalyst-H⁺F⁻ Intermediate->Byproduct

Figure 1: General mechanism of base-catalyzed Sulfur(VI) Fluoride Exchange (SuFEx).

ASCC_Mechanism cluster_0 In Situ Silylation cluster_1 SuFEx Reaction ArOH Ar'-OH ArOTMS Ar'-OTMS (Reactive Silyl Ether) ArOH->ArOTMS BTMG (cat.) HMDS HMDS ((Me₃Si)₂NH) HMDS->ArOTMS NH3 NH₃ Product Product (R-SO₂-OAr') ArOTMS->Product BTMG (cat.) Nucleophilic Attack RSO2F R-SO₂F (e.g., 3-chloro-4-(fluorosulfonyl) benzoic acid) RSO2F->Product TMSF TMS-F BTMG_cat BTMG BTMG_cat->ArOH BTMG_cat->ArOTMS

Figure 2: Catalytic cycle of Accelerated SuFEx Click Chemistry (ASCC).

Experimental Protocols & Data

A core tenet of click chemistry is reliability. The protocols described here are designed to be robust and reproducible.

Synthesis of 3-chloro-4-(fluorosulfonyl)benzoic acid

The target compound is most reliably synthesized from its sulfonyl chloride precursor, which is commercially available. The chloride-to-fluoride exchange is a standard transformation in preparing SuFEx hubs.

Protocol 1: Halide Exchange Fluorination

  • Reagent Preparation : To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-4-(chlorosulfonyl)benzoic acid (1.0 eq), potassium fluoride (KF, 2.5 eq), and acetonitrile (MeCN, ~0.5 M).

  • Reaction : Heat the mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: The use of an anhydrous polar aprotic solvent like acetonitrile and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq, optional but recommended) can enhance the nucleophilicity of the fluoride ion, accelerating the exchange.

  • Workup : After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Redissolve the crude solid in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid, 3-chloro-4-(fluorosulfonyl)benzoic acid, is often of sufficient purity for subsequent steps. Recrystallization can be performed if necessary.

ASCC Protocol with 3-chloro-4-(fluorosulfonyl)benzoic acid

This protocol details the reaction with 4-methoxyphenol as a representative nucleophile using the state-of-the-art ASCC method.[1]

Protocol 2: BTMG/HMDS-Mediated SuFEx Reaction

  • Reaction Setup : In a dry 10 mL vial under an inert atmosphere (N₂ or Argon), add 3-chloro-4-(fluorosulfonyl)benzoic acid (0.1 mmol, 1.0 eq), 4-methoxyphenol (0.1 mmol, 1.0 eq), and anhydrous acetonitrile (MeCN, 1.0 mL).

  • Reagent Addition : To the stirred solution, add hexamethyldisilazane (HMDS) (0.1 mmol, 1.0 eq) followed by 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.005 mmol, 0.05 eq, i.e., 5 mol%).

    • Causality: HMDS is added first to begin the in situ silylation of the phenol. The highly active BTMG catalyst is added last to initiate the rapid SuFEx exchange. Catalyst loadings as low as 1 mol% are often effective.[4]

  • Reaction : Stir the reaction at room temperature for 15-60 minutes. The reaction is typically complete within minutes.[1] Monitor by TLC until the starting sulfonyl fluoride is consumed.

  • Workup & Purification : Upon completion, the reaction mixture can be concentrated directly under reduced pressure. The volatility of MeCN, excess HMDS, TMS-F, NH₃, and BTMG allows for a simplified purification.[8] The crude product can then be purified by flash column chromatography on silica gel to yield the pure sulfonate ester product.

Experimental_Workflow start Start: Dry Reaction Vial (Inert Atmosphere) add_reagents Add R-SO₂F (1 eq) + Ar'-OH (1 eq) + Anhydrous MeCN start->add_reagents add_hmds Add HMDS (1 eq) add_reagents->add_hmds add_btmg Add BTMG (1-5 mol%) add_hmds->add_btmg react Stir at Room Temp (15-60 min) add_btmg->react workup Concentrate in vacuo to remove volatiles react->workup purify Purify via Flash Column Chromatography workup->purify end Final Product purify->end

Figure 3: Standard experimental workflow for the ASCC protocol.

Representative Reaction Data

The ASCC methodology is broadly applicable to a range of aryl sulfonyl fluorides and alcohol/phenol nucleophiles, consistently providing high yields in short reaction times.

SuFEx HubNucleophileCatalyst (mol%)TimeYield (%)Reference
4-Toluenesulfonyl fluoridePhenolBTMG (1%)5 min>95%
4-Toluenesulfonyl fluoride1-ButanolBTMG (20%)30 min>95%
8-Quinolinesulfonyl fluoride4-MethoxyphenolBTMG (5%)5 min91%[1]
Iminosulfur oxydifluoride4-tert-ButylphenolBTMG (5%)15 min94%[1]
Aryl FluorosulfateEugenolBTMG (20%)30 min93%

This table summarizes typical results from the literature to demonstrate the efficiency of the BTMG/HMDS-mediated Accelerated SuFEx protocol.

Conclusion and Outlook

The Sulfur(VI) Fluoride Exchange reaction represents a cornerstone of modern click chemistry. Its unique blend of stability and activatable reactivity provides a powerful platform for molecular construction. The use of bifunctional linkers like 3-chloro-4-(fluorosulfonyl)benzoic acid , especially when coupled with advanced protocols such as Accelerated SuFEx Click Chemistry, offers researchers in drug discovery and materials science a reliable and efficient tool for building complex, functional molecules. The continued exploration of new SuFEx hubs and catalytic systems will undoubtedly further expand the scope and utility of this remarkable transformation.

References

  • Smedley, C. J., Gialelis, T., & Moses, J. E. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. [Link]

  • Smedley, C. J., Gialelis, T., & Moses, J. E. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(4), e202112375. [Link]

  • Smedley, C. J., Gialelis, T., & Moses, J. E. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. Request PDF. [Link]

  • Smedley, C. J., Gialelis, T., & Moses, J. E. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Monash University Research. [Link]

  • Gialelis, T., Smedley, C. J., & Moses, J. E. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH. [Link]

  • Smedley, C. J., Gialelis, T., & Moses, J. E. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • Ball, N. D. (2023). Sulfur fluoride exchange. PMC - NIH. [Link]

  • Li, G., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]

  • Gialelis, T., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science (RSC Publishing). [Link]

  • Li, G., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Publications. [Link]

  • Ball, N. D. (2021). The emerging applications of sulfur (VI) fluorides in catalysis. Scholarship @ Claremont. [Link]

  • Dong, J., et al. (2018). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. PMC - NIH. [Link]

  • Supporting Information for Organic & Biomolecular Chemistry. RSC.org. [Link]

  • Process for the preparation of fluorinated benzene sulfonyl fluorides. (1989).

Sources

Exploratory

Synthesis Pathways for 3-Chloro-4-(fluorosulfonyl)benzoic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: 3-Chloro-4-(fluorosulfonyl)benzoic acid (CAS: 1160161-59-0) Executive Summary In modern drug discovery and chemical biology, aryl flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: 3-Chloro-4-(fluorosulfonyl)benzoic acid (CAS: 1160161-59-0)

Executive Summary

In modern drug discovery and chemical biology, aryl fluorosulfonates and sulfonyl fluorides have emerged as privileged electrophiles. They are the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry due to their unique balance of aqueous stability and context-specific reactivity toward protein nucleophiles [3].

3-Chloro-4-(fluorosulfonyl)benzoic acid is a highly versatile bifunctional building block. The carboxylic acid moiety allows for standard amide coupling with various amines, while the fluorosulfonyl group serves as a latent warhead for covalent inhibitor design or further SuFEx derivatization. This whitepaper details the optimal synthesis pathway for this molecule, emphasizing regiocontrol, mechanistic causality, and self-validating experimental protocols.

Retrosynthetic Analysis & Pathway Selection

When designing the synthesis of 3-chloro-4-(fluorosulfonyl)benzoic acid, chemists typically evaluate two primary pathways. Understanding the causality behind the failure of one and the success of the other is critical for process optimization.

The Pitfall of Direct Electrophilic Chlorosulfonylation

A naive retrosynthetic approach might begin with the direct electrophilic aromatic substitution (S_EAr) of 3-chlorobenzoic acid using chlorosulfonic acid. However, this pathway is fundamentally flawed due to competing directing effects:

  • The chloro group is an ortho/para director.

  • The carboxyl group is a meta director. Subjecting 3-chlorobenzoic acid to chlorosulfonic acid yields a complex, intractable mixture of the 4-chlorosulfonyl and 6-chlorosulfonyl regioisomers. The lack of synergistic directing effects drastically lowers the isolated yield and necessitates tedious chromatographic separation.

The Optimal Route: Sandmeyer Chlorosulfonylation

To guarantee absolute regiocontrol, the optimal starting material is 3-chloro-4-aminobenzoic acid . By leveraging the amine group at the 4-position, we can utilize a Sandmeyer-type chlorosulfonylation [1]. The amine is diazotized and subsequently replaced by a sulfonyl chloride group with 100% regioselectivity. The resulting 3-chloro-4-(chlorosulfonyl)benzoic acid is then subjected to a mild halogen exchange to yield the target sulfonyl fluoride [2].

Mechanistic Insights & Causality (E-E-A-T)

Step 1: The Sandmeyer Chlorosulfonylation

Traditional Sandmeyer chlorosulfonylations rely on bubbling toxic sulfur dioxide (SO₂ gas) into the reaction mixture, which poses severe safety hazards and stoichiometric inconsistencies. Modern protocols replace SO₂ gas with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) [1]. DABSO acts as a bench-stable, solid surrogate that releases SO₂ in situ, ensuring precise stoichiometric control and enhancing laboratory safety.

The Catalytic Causality: The reaction is driven by a Cu(I)/Cu(II) redox cycle. The Cu(I) species donates a single electron (SET) to the in situ generated diazonium salt, extruding nitrogen gas to form a highly reactive aryl radical. This radical rapidly attacks the dissolved SO₂ to form an arylsulfonyl radical. Finally, the arylsulfonyl radical abstracts a chlorine atom from Cu(II)Cl₂, yielding the sulfonyl chloride and regenerating the Cu(I) catalyst.

Step 2: Halogen Exchange (Fluorination)

Converting the sulfonyl chloride to a sulfonyl fluoride requires a fluoride source. While potassium fluoride (KF) is inexpensive, its high lattice energy renders it poorly soluble and weakly nucleophilic in pure organic solvents. The Biphasic Solution: By conducting the reaction in an acetone/water biphasic system, a stoichiometric amount of water hydrates the potassium cation, breaking the crystal lattice [2]. This generates a highly reactive "naked" fluoride ion at the solvent interface, driving the Cl/F exchange to completion rapidly without hydrolyzing the sulfonyl fluoride product.

Visualizations of Pathways and Mechanisms

Pathway A 3-Chloro-4-aminobenzoic Acid (Starting Material) B Aryl Diazonium Intermediate (In Situ) A->B t-BuONO, HCl Diazotization C 3-Chloro-4-(chlorosulfonyl)benzoic Acid (Intermediate) B->C DABSO, CuCl2 Sandmeyer Chlorosulfonylation D 3-Chloro-4-(fluorosulfonyl)benzoic Acid (Target Molecule) C->D KF, Acetone/H2O Halogen Exchange

Retrosynthetic logic and step-by-step pathway for the target synthesis.

Mechanism ArN2 Ar-N2+ (Diazonium) ArRad Ar• (Aryl Radical) ArN2->ArRad -N2, +e- CuI Cu(I)Cl CuII Cu(II)Cl2 CuI->CuII SET to Ar-N2+ ArSO2Rad Ar-SO2• (Sulfonyl Radical) ArRad->ArSO2Rad +SO2 SO2 SO2 (from DABSO) SO2->ArSO2Rad Insertion Product Ar-SO2Cl ArSO2Rad->Product Cl abstraction CuII->CuI -Cl•

Catalytic mechanism of the Cu-mediated Sandmeyer chlorosulfonylation.

Detailed Experimental Protocols

These protocols are designed as self-validating systems, ensuring that the chemist receives immediate physical feedback regarding the success of the transformation.

Protocol A: Synthesis of 3-Chloro-4-(chlorosulfonyl)benzoic acid
  • Preparation: In an oven-dried round-bottom flask, suspend 3-chloro-4-aminobenzoic acid (10.0 mmol, 1.0 equiv), DABSO (6.0 mmol, 0.6 equiv), and CuCl₂ (1.0 mmol, 0.1 equiv) in acetonitrile (25 mL).

  • Acidification: Add 32% aqueous HCl (20.0 mmol, 2.0 equiv) dropwise. The mixture will turn into a heterogeneous suspension.

  • Diazotization/Insertion: Cool the mixture to 0 °C in an ice bath. Slowly add tert-butyl nitrite (t-BuONO, 15.0 mmol, 1.5 equiv) dropwise over 10 minutes.

  • Self-Validation: Observe the immediate evolution of nitrogen gas. The cessation of bubbling (typically after 1–2 hours at room temperature) is a self-validating visual indicator that the diazonium intermediate has been fully consumed.

  • Workup: Quench with water (30 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via short-pad silica plug if necessary.

Protocol B: Synthesis of 3-Chloro-4-(fluorosulfonyl)benzoic acid
  • Preparation: To a magnetically stirred suspension of KF (20.0 mmol, 2.0 equiv) in acetone (20 mL), add the 3-chloro-4-(chlorosulfonyl)benzoic acid (10.0 mmol, 1.0 equiv) obtained from Protocol A.

  • Activation: Add deionized water (20.0 mmol, 2.0 equiv) to the suspension.

  • Reaction: Seal the vessel and stir vigorously at room temperature for 2 to 4 hours.

  • Self-Validation: Monitor via TLC or ¹⁹F NMR. The appearance of a sharp singlet around +50 to +60 ppm in the ¹⁹F NMR spectrum confirms the successful Cl/F exchange.

  • Workup: Partition the mixture between ethyl acetate (50 mL) and 10% aqueous NaCl (50 mL). The biphasic separation isolates the product in the organic layer. Separate, dry over Na₂SO₄, and concentrate to afford the pure target compound.

Quantitative Data Summaries

The following table benchmarks the expected quantitative outcomes of the described pathways, allowing for rapid comparison and quality control during scale-up.

Reaction StepStarting MaterialReagentsTimeTempExpected YieldPurity (HPLC)
1. Sandmeyer 3-Chloro-4-aminobenzoic acidDABSO, CuCl₂, HCl, t-BuONO2 h0 °C to RT75 – 85%> 95%
2. Fluorination 3-Chloro-4-(chlorosulfonyl)benzoic acidKF, Acetone, H₂O3 hRT90 – 98%> 98%
Overall --5 h -67 – 83% > 98%

References

  • Sandmeyer Chlorosulfonylation of (Hetero)
  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - The Journal of Organic Chemistry -
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry - Green Synthesis and C
Foundational

Spectroscopic Profile of 3-chloro-4-(fluorosulfonyl)benzoic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 3-chloro-4-(fluorosulfonyl)benzoic acid. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 3-chloro-4-(fluorosulfonyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis to offer a robust reference for the characterization of this compound. While direct experimental data for this specific molecule is not widely available in the public domain, this guide constructs a reliable spectroscopic profile based on data from structurally analogous compounds and fundamental principles of spectroscopy.

Introduction

3-chloro-4-(fluorosulfonyl)benzoic acid is a multifaceted organic compound featuring a carboxylic acid, a sulfonyl fluoride, and a chlorinated aromatic ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and spectroscopic techniques like NMR and IR are indispensable tools for this purpose. This guide explains the causal relationships behind predicted spectral features, offering a self-validating framework for researchers working with this or similar molecules.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 3-chloro-4-(fluorosulfonyl)benzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data Summary

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.3 - 8.5d~2.0
H-58.1 - 8.3dd~8.5, ~2.0
H-68.0 - 8.2d~8.5
-COOH12.0 - 14.0br s-

Data Interpretation:

The aromatic region of the spectrum is expected to show an AMX spin system.

  • H-2: This proton is ortho to the carboxylic acid group and meta to the chlorine atom. The carboxylic acid group is electron-withdrawing, and its deshielding effect will shift this proton downfield. It is expected to appear as a doublet due to coupling with H-6.

  • H-5: This proton is ortho to the chlorine atom and meta to both the carboxylic acid and fluorosulfonyl groups. It will experience deshielding from all three groups, placing it significantly downfield. It should appear as a doublet of doublets due to coupling with H-6 and a smaller coupling with H-2.

  • H-6: This proton is ortho to the fluorosulfonyl group and meta to the carboxylic acid group. The strong electron-withdrawing nature of the fluorosulfonyl group will cause a significant downfield shift. It will appear as a doublet from coupling with H-5.

  • -COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift. This signal will disappear upon the addition of D₂O, a common method for identifying exchangeable protons.[1]

The prediction of these chemical shifts is based on the analysis of substituent effects on benzene rings, where electron-withdrawing groups deshield ortho and para protons.[2][3]

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

Predicted ¹³C NMR Data Summary

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-4140 - 145
C-3135 - 140
C-1132 - 137
C-5130 - 135
C-2128 - 133
C-6125 - 130

Data Interpretation:

  • C=O: The carbonyl carbon of the carboxylic acid will appear at the most downfield position due to the strong deshielding effect of the two oxygen atoms.[4]

  • C-4 and C-3: The carbons directly attached to the electron-withdrawing fluorosulfonyl and chloro groups (C-4 and C-3, respectively) are expected to be significantly deshielded.

  • C-1, C-2, C-5, C-6: The remaining aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm), with their exact positions influenced by the combined electronic effects of the three substituents. Carbons ortho and para to the electron-withdrawing groups will be more deshielded than the meta carbons.

Predicted IR Spectroscopic Data

The IR spectrum provides valuable information about the functional groups present in the molecule. For 3-chloro-4-(fluorosulfonyl)benzoic acid, the key characteristic absorptions will be from the carboxylic acid and sulfonyl fluoride groups.

Predicted IR Data Summary

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
S=O (Sulfonyl Fluoride)1410 - 1450 (asymmetric)Strong
S=O (Sulfonyl Fluoride)1200 - 1240 (symmetric)Strong
S-F (Sulfonyl Fluoride)800 - 850Strong
C-Cl700 - 800Medium

Data Interpretation:

  • O-H Stretch: The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding between the molecules, often appearing as a "hairy beard" that can overlap with C-H stretching frequencies.[5][6][7]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected. Its position may be slightly influenced by the electronic nature of the aromatic ring.[8][9]

  • S=O Stretches: The sulfonyl fluoride group will exhibit two strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

  • S-F Stretch: A strong absorption corresponding to the S-F bond stretch is also anticipated.

  • C-Cl Stretch: A medium intensity band in the fingerprint region is expected for the C-Cl stretch.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring NMR and IR spectra, which should be adapted based on the specific instrumentation available.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-chloro-4-(fluorosulfonyl)benzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.[10]

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay. A 45° pulse angle is often used to allow for a shorter relaxation delay.[11]

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

    • Process the data similarly to the ¹H spectrum.

IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid 3-chloro-4-(fluorosulfonyl)benzoic acid directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental background signals.

  • Sample Spectrum:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Key Structural Features and Workflow

Molecular Structure of 3-chloro-4-(fluorosulfonyl)benzoic acid

Caption: Molecular structure of 3-chloro-4-(fluorosulfonyl)benzoic acid.

Spectroscopic Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_nmr Dissolve in Deuterated Solvent acq_nmr Acquire 1H & 13C NMR Spectra prep_nmr->acq_nmr prep_ir Place Solid on ATR Crystal acq_ir Acquire IR Spectrum prep_ir->acq_ir proc_nmr Fourier Transform, Phase & Baseline Correction acq_nmr->proc_nmr proc_ir Background Subtraction acq_ir->proc_ir analysis_nmr Chemical Shift, Multiplicity & Integration proc_nmr->analysis_nmr analysis_ir Characteristic Band Identification proc_ir->analysis_ir struct_elucid Structure Elucidation analysis_nmr->struct_elucid analysis_ir->struct_elucid

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 3-chloro-4-(fluorosulfonyl)benzoic acid based on established principles and data from analogous structures. The expected ¹H NMR, ¹³C NMR, and IR data, along with their interpretations and standard experimental protocols, offer a valuable resource for the unambiguous characterization of this important chemical entity. By understanding the underlying principles that govern these spectroscopic techniques, researchers can confidently apply this information to their own experimental work.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ARKIVOC. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • PNAS. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • ResearchGate. (2018). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • PubMed. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Retrieved from [Link]

  • ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Leicester. (n.d.). Checklist for recording NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of C 6 H 5 COOH and C 6 D 5 COOH. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ResearchGate. (2018). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from [Link]

  • PMC. (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Pressbooks. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). infrared spectrum of benzoic acid. Retrieved from [Link]

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Exploratory

The Reactivity Profile of the Fluorosulfonyl Group in 3-Chloro-4-(fluorosulfonyl)benzoic Acid: A SuFEx-Enabled Hub for Chemical Biology

Content Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The advent of click chemistry has fundamentally reshaped the landscape of bioconjugation,...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of click chemistry has fundamentally reshaped the landscape of bioconjugation, materials science, and covalent drug discovery[1]. At the heart of this revolution is the fluorosulfonyl group (–SO₂F), a functional moiety that exhibits a seemingly paradoxical balance of extreme thermodynamic stability and latent, highly specific reactivity[2].

As a Senior Application Scientist, I frequently utilize 3-chloro-4-(fluorosulfonyl)benzoic acid as a bifunctional hub. This molecule provides a highly tunable scaffold: the carboxylic acid serves as a versatile handle for standard bioconjugation, while the fluorosulfonyl group acts as a "spring-loaded" warhead. This whitepaper dissects the mechanistic causality behind its reactivity, provides self-validating protocols for its utilization, and explores its critical role in advanced chemical biology applications.

Structural Nuances & Mechanistic Causality

The reactivity of 3-chloro-4-(fluorosulfonyl)benzoic acid is strictly governed by the interplay between the central sulfur(VI) atom, the strongly electronegative fluorine, and the adjacent functional groups.

The S(VI)–F Bond: Thermodynamic Stability

Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides are exceptionally stable. The homolytic bond dissociation energy of the S–F bond is approximately 90.5 kcal/mol, which is nearly double the 46 kcal/mol of the S–Cl bond[3]. Because of this high bond energy and the extreme electronegativity of fluorine, the cleavage of the S–F bond is entirely [3]. This eliminates the radical-mediated homolytic degradation pathways common to other halides, rendering the –SO₂F group completely resistant to reduction in biological environments rich in glutathione (GSH)[3].

The Role of the 3-Chloro Substituent

The chlorine atom positioned ortho to the fluorosulfonyl group is not merely decorative; it exerts two critical causal effects on the molecule's reactivity profile:

  • Electronic Activation (-I Effect): The inductive electron-withdrawing nature of the chlorine atom pulls electron density away from the aromatic ring and the sulfur(VI) center. This increases the electrophilicity of the sulfur atom, lowering the activation energy required for nucleophilic attack once the SuFEx reaction is triggered.

  • Steric Shielding: The bulky ortho-chloro group provides a steric shield around the sulfur center. This prevents bulk water molecules from easily organizing and attacking the S(VI) atom, thereby suppressing non-specific background hydrolysis and maintaining the warhead's stability in aqueous buffers.

SuFEx_Mechanism A 3-Chloro-4-(fluorosulfonyl) benzoic acid B Base / Proximity Activation A->B C Activated S(VI) Center [Transition State] B->C D Nucleophile Attack (Tyr-OH, Lys-NH2) C->D E Stable Linkage (Sulfonate/Sulfonamide) D->E F Fluoride Leaving Group (HF / NaF) D->F

Mechanistic pathway of SuFEx activation for 3-chloro-4-(fluorosulfonyl)benzoic acid.

Quantitative Reactivity Profile

To fully appreciate the operational advantages of the fluorosulfonyl group over legacy chemistries, we must look at the quantitative data driving these mechanistic behaviors.

PropertyFluorosulfonyl (–SO₂F)Chlorosulfonyl (–SO₂Cl)Mechanistic Causality & Practical Impact
Bond Dissociation Energy ~90.5 kcal/mol[3]~46.0 kcal/mol[3]High S–F bond energy prevents spontaneous cleavage, ensuring extreme thermodynamic stability.
Cleavage Pathway Strictly Heterolytic[2]Homolytic & Heterolytic[3]S–F resists reduction by biological thiols (e.g., GSH), enabling in vivo applications.
Hydrolytic Stability (pH 7.4) Highly Stable (> Months)[2]Highly Unstable (Minutes)Allows for "on-water" chemistry and extended incubations in aqueous biological buffers.
Chemoselectivity High (Exclusive at Sulfur)[2]Low (Prone to side reactions)Produces clean, predictable sulfonylation products without requiring complex purification.

Experimental Protocols: Synthesizing the SuFEx Hub

To utilize 3-chloro-4-(fluorosulfonyl)benzoic acid in chemical biology, it is typically converted into a heterobifunctional cross-linker by activating the carboxylic acid into an N-hydroxysuccinimide (NHS) ester.

Self-Validating Protocol: Synthesis of NHS-Ester

Objective: To generate an amine-reactive probe while preserving the SuFEx warhead.

Reagents:

  • 3-Chloro-4-(fluorosulfonyl)benzoic acid (1.0 eq)

  • N-hydroxysuccinimide (NHS) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve the benzoic acid derivative and NHS in anhydrous DMF under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Water will prematurely hydrolyze the DCC coupling agent. The –SO₂F group, however, remains completely inert to these conditions due to its high activation barrier[2].

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Add DCC dropwise or in small portions.

    • Causality: Cooling controls the exothermic nature of the DCC activation, minimizing the formation of inactive N-acylurea side products and driving the formation of the highly reactive O-acylisourea intermediate.

  • Coupling & Validation: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Causality & Validation: As the O-acylisourea reacts with NHS, it generates the desired NHS-ester and dicyclohexylurea (DCU). DCU is highly insoluble in DMF and will precipitate as a dense white solid. This serves as a self-validating visual indicator: if copious white precipitate forms, the carboxylic acid activation was successful.

  • Purification: Filter the mixture through a Celite pad to remove the DCU precipitate. Add the clear filtrate dropwise into a vigorously stirred mixture of cold ethyl acetate and diethyl ether (1:4 v/v).

    • Causality: The NHS-ester product is insoluble in the non-polar ether mixture, causing it to precipitate out cleanly, while residual DMF and unreacted NHS remain dissolved.

  • Collection: Collect the precipitate via vacuum filtration, wash with cold ether, and dry under high vacuum to yield the heterobifunctional cross-linker.

Experimental_Workflow Step1 Step 1: Carboxylic Acid Activation (NHS, DCC, DMF, 0°C to RT) Step2 Step 2: Filtration & Purification (Remove DCU Precipitate) Step1->Step2 Visual Validation: DCU Formation Step3 Step 3: Primary Amine Coupling (Planting Phase via NHS) Step2->Step3 Step4 Step 4: SuFEx Cross-Linking (Casting Phase via -SO2F) Step3->Step4 Proximity Enhancement Step5 Step 5: Proteomic Analysis (LC-MS/MS) Step4->Step5

Step-by-step experimental workflow for synthesizing and deploying SuFEx-enabled chemical probes.

Applications in Chemical Biology & Drug Discovery

Proximity-Enhanced Cross-Linking Mass Spectrometry (CXMS)

The synthesized NHS-ester acts as a highly effective "plant-and-cast" reagent for mapping protein-protein interactions. In 2018, researchers demonstrated that heterobifunctional cross-linkers utilizing the 4-(fluorosulfonyl)benzoic acid scaffold can target multiple amino acid residues via [4].

  • The Planting Phase: The highly reactive NHS group rapidly acylates surface-exposed Lysine residues. This anchors the probe to the target protein.

  • The Casting Phase: Once anchored, the effective local concentration (effective molarity) of the –SO₂F warhead skyrockets. This proximity-driven enhancement overcomes the high activation energy of the S(VI)–F bond, allowing it to covalently cross-link with weakly nucleophilic residues (Tyr, His, Ser, Thr) that are otherwise entirely unreactive to sulfonyl fluorides in bulk solution[4].

This dual-reactivity profile—where one end is unconditionally reactive and the other is conditionally reactive based on spatial proximity—makes 3-chloro-4-(fluorosulfonyl)benzoic acid an elite structural hub for modern drug discovery and proteomics.

References

  • AccessScience - New click chemistry reaction: sulfur fluoride exchange. Available at:[Link]

  • ACS Catalysis - SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS) - Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of covalent inhibitors using 3-chloro-4-(fluorosulfonyl)benzoic acid

Application Note: Synthesis and Validation of Targeted Covalent Inhibitors Using 3-Chloro-4-(fluorosulfonyl)benzoic Acid Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has experienced a major re...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Targeted Covalent Inhibitors Using 3-Chloro-4-(fluorosulfonyl)benzoic Acid

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has experienced a major resurgence in modern drug discovery, driven by their ability to achieve high biochemical efficiency, prolonged pharmacodynamics, and the capacity to target "undruggable" shallow protein pockets[1][2]. While acrylamides targeting cysteine are the most common covalent warheads, the scarcity of reactive cysteines in the proteome has necessitated the expansion of covalent chemistries.

3-Chloro-4-(fluorosulfonyl)benzoic acid has emerged as a premier bifunctional building block for synthesizing TCIs[3][4]. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, this reagent allows researchers to seamlessly append a sulfonyl fluoride (-SO₂F) warhead onto amine-bearing small molecule or peptide scaffolds. This application note details the mechanistic rationale, synthesis protocols, and validation workflows required to successfully integrate this warhead into your drug discovery pipeline.

Mechanistic Rationale: The SuFEx Advantage

Unlike highly reactive sulfonyl chlorides (-SO₂Cl) which rapidly hydrolyze in aqueous media and indiscriminately form sulfonamides with off-target proteins, sulfonyl fluorides are exceptionally stable[5]. The S(VI)-F bond is "silent" under physiological conditions and resists both reduction and hydrolysis.

Activation of the -SO₂F group is strictly context-dependent. It requires the unique microenvironment of a target protein's binding pocket, where proximity-driven effects and local hydrogen-bonding networks activate specific nucleophilic residues (Tyrosine, Lysine, Serine, Threonine, or Histidine) to trigger the exchange of the fluoride ion, forming a stable covalent sulfonate or sulfonamide linkage[4][6].

The Role of the 3-Chloro Substituent: The addition of an ortho-chloro group to the fluorosulfonyl moiety serves a dual purpose:

  • Steric Shielding: It provides steric hindrance that further protects the S-F bond from premature nucleophilic attack in plasma, enhancing the pharmacokinetic half-life of the inhibitor.

  • Electronic Tuning: The inductive electron-withdrawing effect of the chlorine atom increases the electrophilicity of the sulfur center. Once the inhibitor is anchored in the binding pocket, this electronic tuning lowers the activation energy required for the SuFEx reaction, ensuring rapid and irreversible target engagement.

Mechanism TCI TCI (Sulfonyl Fluoride) Complex Reversible Complex [PI] TCI->Complex Non-covalent Binding Target Target Protein (Tyr/Lys/Ser/His) Target->Complex Non-covalent Binding Covalent Covalent Adduct (Sulfonate/Sulfonamide) Complex->Covalent SuFEx Reaction (-HF)

Two-step mechanism of targeted covalent inhibition via Sulfur(VI) Fluoride Exchange (SuFEx).

Reagent Specifications & Chemical Properties

To ensure reproducibility, verify the integrity of the building block prior to synthesis. The compound is commercially available through multiple vendors[3][4][7].

PropertySpecification / Value
Chemical Name 3-Chloro-4-(fluorosulfonyl)benzoic acid
CAS Number 33866-05-6
Molecular Formula C₇H₄ClFO₄S
Molecular Weight 238.62 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and Methanol
Storage Conditions 2–8°C, desiccated, protected from light

Experimental Workflows & Protocols

The synthesis of a SuFEx-based TCI operates as a self-validating system: the chemical stability of the -SO₂F group allows for standard amide coupling conditions without degrading the warhead[1][5]. Subsequently, the intact mass spectrometry protocol validates that the warhead remains active and capable of covalent engagement.

Workflow Scaffold 1. Scaffold Preparation (Amine-bearing Precursor) Coupling 2. Amide Coupling (3-Cl-4-SO₂F-Benzoic Acid + HATU/DIPEA) Scaffold->Coupling Purification 3. RP-HPLC Purification (Isolate TCI) Coupling->Purification Validation 4. Target Engagement (Intact Protein MS) Purification->Validation

Workflow for the synthesis and validation of SuFEx-based targeted covalent inhibitors.

Protocol A: Solution-Phase Amide Coupling (Warhead Installation)

Causality Note: HATU is selected as the coupling reagent because it rapidly activates the carboxylic acid at room temperature. The -SO₂F group is entirely orthogonal to these conditions and will not react with the primary amine of the scaffold, provided no strong SuFEx catalysts (e.g., DBU) are present.

Materials:

  • Amine-bearing target scaffold (1.0 eq)

  • 3-Chloro-4-(fluorosulfonyl)benzoic acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the amine-bearing scaffold (1.0 eq) and 3-chloro-4-(fluorosulfonyl)benzoic acid (1.2 eq) in anhydrous DMF (yielding a 0.1 M solution).

  • Activation: Add HATU (1.5 eq) to the stirring solution.

  • Base Addition: Dropwise, add DIPEA (3.0 eq). The solution may transition to a pale yellow color.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction progress via LC-MS. Crucial Check: Look for the desired product mass; the -SO₂F group should remain intact (no loss of 20 Da corresponding to HF).

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NH₄Cl. Extract the aqueous layer twice with EtOAc.

  • Washing: Wash the combined organic layers sequentially with 5% LiCl (to remove DMF), water, and brine.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Reverse-Phase HPLC (RP-HPLC) using a gradient of Water/Acetonitrile (with 0.1% Formic Acid) to isolate the pure TCI. Lyophilize to obtain a stable powder.

Protocol B: Validation of Target Engagement via Intact Protein MS

Causality Note: To prove the TCI acts via a covalent mechanism, intact protein mass spectrometry is utilized[1]. A successful SuFEx reaction will result in a mass shift equal to the mass of the inhibitor minus 20 Da (the mass of the expelled HF leaving group).

Step-by-Step Procedure:

  • Incubation: Dilute the recombinant target protein to a final concentration of 1 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dosing: Add the synthesized TCI to a final concentration of 10 µM (10-fold excess) from a 100x DMSO stock. Ensure final DMSO concentration does not exceed 1%.

  • Time-Course Sampling: Incubate the mixture at 37°C. Extract 10 µL aliquots at predefined time points (0, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench each aliquot by adding 1 µL of 10% Formic Acid to denature the protein and halt the reaction.

  • Analysis: Analyze the samples using LC-TOF-MS. Deconvolute the raw spectra to determine the intact protein mass.

  • Data Interpretation: Calculate the ratio of unmodified protein to covalently modified protein over time to determine the pseudo-first-order inactivation rate ( kinact​/KI​ ).

Optimization & Troubleshooting

ObservationRoot CauseCorrective Action
Loss of -SO₂F during coupling (LC-MS shows -20 Da) Base-catalyzed hydrolysis or premature SuFEx reaction.Reduce DIPEA to 2.0 eq. Ensure DMF is strictly anhydrous. Avoid prolonged reaction times (>12h).
Incomplete amide coupling Steric hindrance from the scaffold or inactive coupling reagent.Switch from HATU to COMU. Gently warm the reaction to 40°C (monitor closely to prevent -SO₂F degradation).
No covalent adduct observed in Intact MS Poor non-covalent affinity ( KI​ ) or unfavorable binding geometry.Verify the binding affinity of the non-covalent scaffold. Redesign the linker length to optimize the trajectory of the -SO₂F warhead toward the target nucleophile.
Multiple covalent adducts (+2, +3 additions) Non-specific reactivity due to excessively high inhibitor concentration.Reduce TCI concentration in the MS assay to 2 µM or 5 µM. Confirm the presence of a specific targetable residue via site-directed mutagenesis.

References

  • National Center for Biotechnology Information (PMC) Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads URL: [Link]

  • Angewandte Chemie International Edition (Sharpless et al.) Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry URL:[Link]

Sources

Application

Application Notes and Protocols: Synthesis of Sulfonyl Fluoride Derivatives from 3-Chloro-4-(fluorosulfonyl)benzoic Acid

Introduction: The Expanding Role of Sulfonyl Fluorides in Drug Discovery The sulfonyl fluoride moiety has emerged from a niche functional group to a powerhouse in modern medicinal chemistry and chemical biology.[1] Initi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Role of Sulfonyl Fluorides in Drug Discovery

The sulfonyl fluoride moiety has emerged from a niche functional group to a powerhouse in modern medicinal chemistry and chemical biology.[1] Initially recognized for its unique stability and reactivity balance, the field has been reinvigorated by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept pioneered by Sharpless and co-workers.[1][2] This has positioned sulfonyl fluorides as versatile connectors for modular synthesis and as privileged warheads for covalent inhibitors.[3][4][5][6] Unlike traditional covalent modifiers that primarily target cysteine residues, sulfonyl fluorides can engage a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine, thereby expanding the druggable proteome.[1][5][6]

3-Chloro-4-(fluorosulfonyl)benzoic acid is a particularly valuable starting material for the synthesis of a diverse array of sulfonyl fluoride derivatives. Its bifunctional nature, possessing both a reactive carboxylic acid and a fluorosulfonyl group, allows for orthogonal chemical modifications. The electron-withdrawing nature of the chloro and fluorosulfonyl substituents also influences the reactivity of the aromatic ring, offering further opportunities for synthetic elaboration.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of sulfonyl fluoride derivatives from 3-chloro-4-(fluorosulfonyl)benzoic acid. We will delve into key synthetic transformations, providing detailed protocols and explaining the underlying chemical principles to empower rational experimental design.

Core Synthetic Strategies and Mechanistic Considerations

The two primary functional handles of 3-chloro-4-(fluorosulfonyl)benzoic acid—the carboxylic acid and the sulfonyl fluoride—can be selectively addressed to generate a wide range of derivatives.

1. Derivatization of the Carboxylic Acid Moiety: The carboxylic acid can be readily converted into amides, esters, and other derivatives using standard organic synthesis techniques. This allows for the introduction of various pharmacophores and molecular scaffolds.

2. Reactions at the Sulfonyl Fluoride Group (SuFEx Chemistry): The sulfonyl fluoride group is a stable yet reactive electrophile that can undergo nucleophilic substitution with a variety of nucleophiles, most notably alcohols and amines, in a process known as Sulfur(VI) Fluoride Exchange (SuFEx).[2][3] This "click" reaction is characterized by its high efficiency, broad substrate scope, and operational simplicity.[2]

Experimental Protocols

Protocol 1: Amide Bond Formation via Acyl Chloride Intermediate

This protocol describes the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine to form the corresponding amide. This is a robust and widely applicable method for amide synthesis.

Workflow Diagram:

Amide_Formation A 3-Chloro-4-(fluorosulfonyl)benzoic acid B Acyl Chloride Intermediate A->B Thionyl Chloride (SOCl2) or Oxalyl Chloride C Amide Derivative B->C Amine (R-NH2), Base

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • To a solution of 3-chloro-4-(fluorosulfonyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

    • Cool the solution to 0 °C and add the desired amine (1.0-1.2 eq) followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq).

    • Stir the reaction mixture at room temperature for 2-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the desired amide derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the hydrolysis back to the carboxylic acid. Therefore, the use of anhydrous solvents and reagents is critical.

  • Excess Thionyl/Oxalyl Chloride: Using an excess of the chlorinating agent ensures complete conversion of the carboxylic acid to the acyl chloride.

  • Base in Amidation: The amidation reaction produces hydrochloric acid as a byproduct, which can protonate the amine starting material, rendering it non-nucleophilic. A base is required to neutralize the in-situ generated acid and drive the reaction to completion.

Protocol 2: Direct Amide Coupling using Coupling Reagents

For sensitive substrates, direct coupling of the carboxylic acid with an amine using a coupling reagent is a milder alternative to the acyl chloride method. A variety of coupling reagents are commercially available, each with its own advantages.[7]

Workflow Diagram:

Direct_Amide_Coupling A 3-Chloro-4-(fluorosulfonyl)benzoic acid + Amine (R-NH2) B Activated Ester Intermediate A->B Coupling Reagent (e.g., HATU, HBTU) + Base (e.g., DIPEA) C Amide Derivative B->C Intramolecular Rearrangement/ Nucleophilic Attack

Caption: Workflow for direct amide coupling using a coupling reagent.

Step-by-Step Protocol:

  • To a solution of 3-chloro-4-(fluorosulfonyl)benzoic acid (1.0 eq), the desired amine (1.0-1.2 eq), and a suitable coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Data Presentation: Comparison of Amide Coupling Methods

MethodKey ReagentsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Acyl Chloride Thionyl chloride or Oxalyl chloride, Amine, Base0 °C to RT4-14 hoursHigh yielding, cost-effective for simple substrates.Harsh conditions, not suitable for sensitive functional groups.
Coupling Reagent Coupling reagent (e.g., HATU, HBTU), Amine, Base0 °C to RT4-18 hoursMild conditions, broad substrate scope, low epimerization.Higher cost of reagents, potential for side products.
Protocol 3: Synthesis of Sulfonate Esters via SuFEx Reaction

The SuFEx reaction provides a powerful method for forming a stable S-O bond by reacting the sulfonyl fluoride with an alcohol.[2]

Workflow Diagram:

SuFEx_Esterification A 3-Chloro-4-(fluorosulfonyl)benzoic acid Derivative B Sulfonate Ester Derivative A->B Alcohol (R-OH), Base (e.g., BTMG, DBU)

Caption: General scheme for the synthesis of sulfonate esters via SuFEx.

Step-by-Step Protocol:

  • To a solution of the 3-chloro-4-(fluorosulfonyl)benzoic acid derivative (1.0 eq) and the desired alcohol (1.0-1.5 eq) in an anhydrous solvent such as acetonitrile or THF, add a suitable base. For accelerated SuFEx, a catalyst like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) in the presence of hexamethyldisilazane (HMDS) can be highly effective.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 1-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by passing it through a short plug of silica gel or by standard column chromatography.

Key Considerations for SuFEx Reactions:

  • Catalyst/Base Selection: The choice of base or catalyst is crucial for the success of the SuFEx reaction. Strong, non-nucleophilic bases like DBU or organocatalysts like BTMG are often employed to facilitate the reaction.[2]

  • Solvent: Anhydrous polar aprotic solvents are generally preferred to ensure the stability of the reactants and intermediates.

Conclusion and Future Outlook

3-Chloro-4-(fluorosulfonyl)benzoic acid is a versatile and valuable building block for the synthesis of a wide range of sulfonyl fluoride derivatives. The orthogonal reactivity of its carboxylic acid and sulfonyl fluoride functionalities allows for the systematic construction of complex molecules with potential applications in drug discovery and chemical biology. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel covalent probes and inhibitors. The continued development of more efficient and selective methods for the derivatization of sulfonyl fluorides, particularly through advancements in SuFEx chemistry, will undoubtedly further expand their impact on the field of medicinal chemistry.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • Covalent inhibitors containing sulfonyl fluoride moieties.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Evolution of amide bond form

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of fluorosulfonyl group in 3-chloro-4-(fluorosulfonyl)benzoic acid

Welcome to the technical support and troubleshooting hub for researchers working with 3-chloro-4-(fluorosulfonyl)benzoic acid . This bifunctional building block is highly valued in drug discovery and chemical biology due...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for researchers working with 3-chloro-4-(fluorosulfonyl)benzoic acid . This bifunctional building block is highly valued in drug discovery and chemical biology due to its ability to participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. However, successfully manipulating the carboxylic acid or the aryl chloride without destroying the sensitive fluorosulfonyl (-SO₂F) group requires precise control over reaction conditions.

Understanding Reactivity: The Causality of S(VI)-F Stability and Hydrolysis

The S(VI)-F bond possesses a unique reactivity-stability balance. It is thermodynamically stable but kinetically reactive under specific conditions. At neutral or slightly acidic pH, the strong electronegativity of the fluorine atom tightly shields the hexavalent sulfur, preventing spontaneous hydrolysis (1)[1].

However, hydrolysis to the undesired sulfonic acid (-SO₃H) occurs when this kinetic barrier is breached. High pH environments (pH > 9) introduce high concentrations of hydroxide ions (OH⁻). Because OH⁻ is a small, hard nucleophile, it can bypass the steric and electronic shielding of the fluorine atom, directly attacking the hard S(VI) electrophilic center and irreversibly displacing the fluoride leaving group (2)[2]. Furthermore, the presence of electron-withdrawing groups (like the chloro and carboxylate groups on this specific molecule) increases the electrophilicity of the sulfur center, making it significantly more susceptible to basic hydrolysis than standard alkyl sulfonyl fluorides (3)[3].

Reactivity A 3-chloro-4-(fluorosulfonyl)benzoic acid B Aqueous Base (pH > 9) / Heat (Undesired) A->B OH- attack at S(VI) D Amine + Mild Base (SuFEx / Desired) A->D Chemoselective Activation C Hydrolysis to Sulfonic Acid (-SO3H) B->C Loss of F- E Stable Sulfonamide D->E S-F Exchange

Reaction pathways of the fluorosulfonyl group under basic and nucleophilic conditions.

Quantitative Stability Data

To guide your experimental design, the table below summarizes the hydrolytic stability of aryl sulfonyl fluorides across various environmental conditions.

Environmental ConditionpH LevelTemperatureObserved Stability / Half-Life
Acidic Aqueous Buffer 4.065 °C> 98% intact after 24 hours
Neutral PBS Buffer 7.025 °C> 98% intact after 48 hours
Mildly Basic Solution 8.025 °C~ 90% intact after 24 hours
Basic Aqueous Buffer 9.065 °C~ 90% intact after 24 hours (peptide-bound)
Strong Base (0.1M NaOH) > 12.025 °C< 10% intact after 1 hour

(Data synthesized from stability assays of aryl sulfonyl fluorides[1, 2, 3][1][2][3]. Note: The electron-withdrawing nature of the 3-chloro group may accelerate degradation at pH > 8).

Troubleshooting Guide: Specific Workflows

Issue A: Unexpected Sulfonic Acid Formation During Amide Coupling

  • Q: I am attempting to couple an amine to the carboxylic acid, but LC-MS shows a mass corresponding to the sulfonic acid (-SO₃H). What caused this?

  • A: This is caused by hydroxide-mediated hydrolysis. If your solvent (e.g., DMF or DMSO) is hygroscopic and has absorbed water, the base used for your coupling (like TEA or DBU) will deprotonate the water, generating hydroxide ions in situ.

  • Solution: Switch to strictly anhydrous solvents. Replace stronger bases with a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA cannot easily participate in S-F exchange and does not efficiently generate hydroxide in anhydrous organic media.

Issue B: Complete Loss of -SO₂F During Suzuki Cross-Coupling

  • Q: I need to perform a Suzuki-Miyaura cross-coupling at the 3-chloro position, but standard conditions (Pd(PPh₃)₄, 2M Na₂CO₃, 90 °C) destroy the fluorosulfonyl group. How can I prevent this?

  • A: Standard Suzuki conditions rely on aqueous biphasic systems and high heat. The combination of an aqueous carbonate base and temperatures >80 °C provides the exact thermodynamic energy and nucleophilic environment required to rapidly hydrolyze the S-F bond (1)[1].

  • Solution: Transition to an anhydrous cross-coupling system. Use anhydrous Cs₂CO₃ or KF as the base in degassed, anhydrous 1,4-dioxane. Employ a highly active Buchwald precatalyst (e.g., XPhos Pd G3) to lower the activation energy of the oxidative addition into the aryl chloride, allowing the reaction to proceed at 50–60 °C, preserving the -SO₂F group.

Self-Validating Experimental Protocols
Protocol 1: Chemoselective Amide Coupling (Preserving S-F Bond)

Mechanistic Rationale: Utilizing a sterically hindered base (DIPEA) in a strictly anhydrous environment prevents the formation of hydroxide nucleophiles, ensuring the S(VI)-F bond remains intact while the carboxylic acid is activated by HATU.

  • Setup: Dissolve 3-chloro-4-(fluorosulfonyl)benzoic acid (1.0 equiv) and the target amine (1.05 equiv) in anhydrous DMF (0.1 M) under an argon atmosphere.

  • Base Addition: Cool the mixture to 0 °C. Add anhydrous DIPEA (2.5 equiv) dropwise.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir for 2 hours while warming to room temperature.

    • Validation Check 1 (In-Process): Analyze a 5 µL aliquot via LC-MS. The desired product should show the intact mass (M+H). A mass difference of -2 Da (M-F+OH) indicates moisture contamination in your DMF. If observed, halt and acquire fresh anhydrous solvent.

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl.

    • Validation Check 2 (Workup): Test the aqueous layer with pH paper. It must read strictly ≤ 6. If the pH is basic, the -SO₂F group is at high risk of hydrolysis during the extraction phase. Add 1M HCl dropwise until pH 5 is reached.

  • Extraction: Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Dissolve in Anhydrous Solvent Step2 2. Add Mild Base (e.g., DIPEA) Step1->Step2 Step3 3. Add Coupling Reagent Step2->Step3 Step4 4. Acidic Quench (pH < 7) Step3->Step4

Optimized anhydrous workflow for carboxylic acid functionalization preventing S-F hydrolysis.

Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: High-activity precatalysts allow the reaction to proceed at lower temperatures, minimizing thermal degradation of the -SO₂F group, while anhydrous bases prevent hydroxide generation.

  • Preparation: Charge a flame-dried Schlenk flask with the 3-chloro-4-(fluorosulfonyl)benzoic acid derivative (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Catalyst: Add XPhos Pd G3 (5 mol%).

  • Atmosphere: Evacuate and backfill with argon (3x).

  • Solvent: Add degassed, anhydrous 1,4-dioxane.

  • Reaction: Heat to 60 °C for 12 hours.

    • Validation Check: Monitor via TLC/LC-MS. Do not exceed 75 °C. If the reaction stalls, add additional catalyst rather than increasing the temperature, to protect the fluorosulfonyl group.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base, and concentrate for purification.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH or LiOH to saponify an ester on the same molecule without affecting the -SO₂F group? A: No. The strong hydroxide nucleophile in aqueous conditions will rapidly hydrolyze the fluorosulfonyl group to a sulfonate (-SO₃⁻). If you must deprotect a carboxylic acid, you must design your synthesis to use orthogonal protecting groups, such as a tert-butyl ester (cleavable with anhydrous TFA) or an allyl ester (cleavable via Pd(0) and a mild nucleophile like morpholine).

Q: Why did my -SO₂F group convert to a sulfonamide during my reaction? A: The SuFEx reaction is highly efficient with primary and secondary amines under basic conditions (4). If your reaction contains excess amine and a SuFEx-activating base like DBU or BEMP, the amine will act as a nucleophile and undergo S-F exchange. To prevent this, strictly control amine stoichiometry and avoid strong amidine/guanidine bases.

Q: How should I store 3-chloro-4-(fluorosulfonyl)benzoic acid? A: Store the neat solid at 2–8 °C in a desiccator. While the S-F bond is relatively stable to ambient moisture, the hygroscopic nature of the carboxylic acid can draw water into the sample, leading to slow degradation over several months.

References
  • Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate Source: Journal of the American Chemical Society URL: [Link]

  • Title: Ascertaining the Suitability of Aryl Sulfonyl Fluorides for [18F]Radiochemistry Applications: A Systematic Investigation using Microfluidics Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-4-(fluorosulfonyl)benzoic Acid Reaction Products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in isolating and purifying derivatives of 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in isolating and purifying derivatives of 3-chloro-4-(fluorosulfonyl)benzoic acid.

This bifunctional building block is highly valued in Sulfur Fluoride Exchange (SuFEx) click chemistry and pharmaceutical synthesis. However, its dual reactivity—featuring both a versatile carboxylic acid and a resilient, yet conditionally sensitive, fluorosulfonyl (-SO 2​ F) group—presents unique downstream processing challenges. This guide provides field-proven, mechanistically grounded protocols to ensure high-fidelity purification.

Part 1: Purification Strategy & Workflow

Selecting the correct purification method depends entirely on the physicochemical properties of your target derivative. The following decision matrix outlines the optimal path for isolating your product while preserving the integrity of the -SO 2​ F group.

PurificationWorkflow Start Crude Reaction Mixture (3-Chloro-4-(fluorosulfonyl)benzoic acid derivatives) Decision1 Is the target product neutral (e.g., SuFEx ester/amide)? Start->Decision1 Ext Acid-Base Extraction (Wash with sat. NaHCO3) Decision1->Ext Yes Chrom Flash Chromatography (Hexane/EtOAc, no basic modifiers) Decision1->Chrom No / Complex Decision2 Is purity > 95%? Ext->Decision2 Chrom->Decision2 Recryst Recrystallization (e.g., Toluene/Heptane) Decision2->Recryst No Pure Pure Target Compound Decision2->Pure Yes Recryst->Pure

Figure 1: Decision matrix for the purification of 3-chloro-4-(fluorosulfonyl)benzoic acid products.

Part 2: Core Purification Protocols
Protocol A: Chemoselective Acid-Base Extraction

Use Case: Separating neutral target products (e.g., amides or esters) from unreacted 3-chloro-4-(fluorosulfonyl)benzoic acid.

  • Step 1: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Step 2: Wash the organic layer with an equal volume of saturated aqueous NaHCO 3​ . Gently invert the separatory funnel and vent frequently to release CO 2​ gas.

  • Step 3: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality: The unreacted starting material possesses a relatively low pKa (~3.5). By washing with a mild base (pH ~8.3), the carboxylic acid is deprotonated and partitions into the aqueous phase. The -SO 2​ F group is kinetically stable to mild aqueous bases due to the strong S(VI)-F bond and steric shielding, preventing premature hydrolysis ().

  • Self-Validating Step: Monitor the pH of the aqueous extract. It must remain between 7.5 and 8.5. If the pH drops below 7.0, the extraction of the acidic starting material is incomplete; add additional NaHCO 3​ until the pH stabilizes.

Protocol B: Normal-Phase Silica Gel Flash Chromatography

Use Case: Purifying complex mixtures or isolating products that retain the carboxylic acid moiety.

  • Step 1: Dry-load the crude mixture onto Celite or a small amount of silica gel to ensure a tight loading band.

  • Step 2: Elute using a neutral solvent gradient (e.g., Hexane to Ethyl Acetate). Do not use basic modifiers like triethylamine (TEA) or ammonia.

  • Step 3: Collect fractions and analyze via TLC or LC-MS.

  • Causality: While the -SO 2​ F group is robust, the high surface area and inherent acidity of silica gel can promote degradation if basic modifiers are added. Amines activate the sulfur center, leading to solvolysis on the column. Using a strictly neutral solvent system prevents this degradation ().

  • Self-Validating Step: Perform a 2D TLC (run the plate, rotate 90 degrees, run again). If the spot appears off the diagonal, the compound is actively degrading on the silica, indicating that a different stationary phase (e.g., neutral alumina or C18) is required.

Protocol C: Two-Solvent Recrystallization (Scale-Up)

Use Case: Multi-gram scale purification where chromatography becomes a bottleneck.

  • Step 1: Dissolve the crude solid in a minimal amount of a hot solubilizing solvent (e.g., Ethyl Acetate or Toluene).

  • Step 2: Slowly add a hot anti-solvent (e.g., Heptane or Hexane) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Step 3: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize yield. Filter and wash the crystals with cold anti-solvent.

  • Causality: At larger scales, chromatography is highly inefficient. Fortunately, many fluorosulfurylated products exhibit strong intermolecular packing and crystallinity. By utilizing a solvent/anti-solvent system, the target compound supersaturates and crystallizes, leaving structurally distinct impurities in the mother liquor ().

  • Self-Validating Step: Analyze the mother liquor via LC-MS. If the ratio of target product to impurity is >1:1, concentrate the liquor by 50% to yield a viable second crop of crystals.

Part 3: Quantitative Comparison of Purification Methods
Purification TechniqueTarget Impurity RemovedTypical Recovery (%)ScalabilityProcess Time
Acid-Base Extraction Unreacted Acid, Salts85 - 95%Excellent< 2 hours
Flash Chromatography Structurally similar byproducts70 - 90%Poor to Moderate4 - 8 hours
Two-Solvent Recrystallization Trace isomers, colored impurities60 - 85% (1st crop)Excellent12 - 24 hours
Part 4: Troubleshooting & FAQs

Q: Why did my -SO 2​ F group hydrolyze to a sulfonic acid during workup? A: Hydrolysis of the fluorosulfonyl group occurs when exposed to strong bases (e.g., NaOH, KOH) or prolonged heating in aqueous media. The hydroxide ion acts as a strong nucleophile, displacing the fluoride. Always use mild bases like NaHCO 3​ or K 2​ CO 3​ , and perform extractions rapidly at room temperature.

Q: How do I separate my target SuFEx product from the 3-chloro-4-sulfobenzoic acid byproduct? A: The sulfonic acid byproduct (resulting from hydrolysis) is highly polar and water-soluble. A simple aqueous wash with brine or water will typically partition the sulfonic acid into the aqueous layer, leaving the neutral SuFEx product safely in the organic layer.

Q: Can I use reverse-phase (C18) chromatography for these compounds? A: Yes. Reverse-phase chromatography is highly effective, especially for polar derivatives. Use a mobile phase of Water/Acetonitrile. Ensure you add 0.1% Formic Acid to keep any residual carboxylic acids protonated, which improves peak shape and prevents peak splitting. Avoid basic buffers like ammonium bicarbonate.

Q: I observe a highly polar baseline spot on my TLC after silica purification. What is it, and how do I prevent it? A: This is likely the sulfonic acid byproduct resulting from on-column degradation. Ensure your solvents are dry and free of basic impurities. If the problem persists, switch to a more inert stationary phase, such as reverse-phase C18 silica, or bypass chromatography entirely in favor of recrystallization.

References
  • Advances in the construction of diverse SuFEx linkers National Science Review, Volume 10, Issue 8, August 2023. URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS), September 2019. URL:[Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent The Journal of Organic Chemistry, February 2024. URL:[Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for 3-chloro-4-(fluorosulfonyl)benzoic acid purity analysis

The accurate purity analysis of highly reactive building blocks requires analytical methods that are as meticulously engineered as the molecules themselves. 3-Chloro-4-(fluorosulfonyl)benzoic acid is a critical electroph...

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Author: BenchChem Technical Support Team. Date: March 2026

The accurate purity analysis of highly reactive building blocks requires analytical methods that are as meticulously engineered as the molecules themselves. 3-Chloro-4-(fluorosulfonyl)benzoic acid is a critical electrophilic hub used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a next-generation methodology for drug discovery and chemical biology[1].

While the fluorosulfonyl ( −SO2​F ) group is thermodynamically stable compared to traditional sulfonyl chlorides, it presents a unique analytical challenge: it is susceptible to hydrolysis in aqueous environments[2]. If an HPLC method is not properly optimized, the analyte will degrade during the analysis, leading to a falsely reported impurity profile.

This guide objectively compares column technologies and outlines a self-validating, ICH Q2(R2)-compliant methodology to ensure the structural integrity of 3-chloro-4-(fluorosulfonyl)benzoic acid during purity assessment.

The Analytical Challenge: Fluorosulfonyl Stability

To design a robust HPLC method, we must first understand the causality behind the molecule's degradation. The −SO2​F group is highly resistant to oxidation and reduction, but in neutral to basic aqueous media, it undergoes nucleophilic attack by hydroxide ions, hydrolyzing into a sulfonic acid derivative ( −SO3​H )[2].

Simultaneously, the molecule contains a carboxylic acid moiety. To achieve optimal retention and prevent peak tailing on a reversed-phase column, the mobile phase must be highly acidic to suppress the ionization of the carboxylate group. Fortunately, an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) serves a dual purpose: it improves chromatography while stabilizing the −SO2​F group against hydroxide-mediated hydrolysis.

G Analyte 3-chloro-4-(fluorosulfonyl) benzoic acid Acidic Acidic Mobile Phase (0.1% TFA, pH ~2) Analyte->Acidic Stabilized Basic Neutral/Basic Media (pH > 6) Analyte->Basic Nucleophilic Attack Intact Intact Analyte (Accurate Purity) Acidic->Intact Fast Elution Degraded Sulfonic Acid Derivative (False Impurity) Basic->Degraded Hydrolysis

Fig 1. Hydrolysis vs. stability pathways of the fluorosulfonyl group during HPLC.

Column Technology Comparison: Fully Porous vs. Core-Shell

Even with an acidic mobile phase, minimizing the analyte's residence time in the aqueous environment is critical. This is where the choice of stationary phase dictates the success of the method.

Alternative A: Standard Fully Porous C18 (5 µm) Traditional fully porous particles allow the analyte to diffuse deeply into the silica matrix. According to the van Deemter equation, this deep diffusion increases mass transfer resistance (the C -term), leading to broader peaks. To achieve baseline resolution, run times often extend to 15–20 minutes. This prolonged exposure to the mobile phase increases the risk of artifactual on-column hydrolysis.

Product B: Core-Shell C18 (2.6 µm) Core-shell (superficially porous) particles feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture drastically shortens the diffusion path, delivering Ultra-High Performance Liquid Chromatography (UHPLC)-like efficiency at standard HPLC backpressures. The resulting sharp peaks allow for rapid elution (~5 minutes). By minimizing the time the analyte spends in the mobile phase, core-shell technology effectively eliminates on-column degradation.

Table 1: Column Performance Comparison

ParameterAlternative A: Fully Porous C18 (5 µm)Product B: Core-Shell C18 (2.6 µm)
Mass Transfer Resistance High (Deep diffusion path)Low (Solid core limits diffusion)
Typical Run Time 15 - 20 minutes4 - 5 minutes
Peak Shape (Symmetry) Broad (Tailing factor ~1.5)Sharp (Tailing factor ~1.05)
On-Column Hydrolysis Risk Moderate to HighNegligible
Backpressure ~150 bar~250 bar (Manageable on standard HPLC)

Step-by-Step HPLC Method Validation Protocol

To prove that the analytical procedure is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3]. The following protocol establishes a self-validating system for 3-chloro-4-(fluorosulfonyl)benzoic acid.

G Start ICH Q2(R2) Validation Protocol Spec Specificity (Blank & Impurity Check) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability) Start->Prec LOD LOD / LOQ (Signal-to-Noise) Start->LOD Rob Robustness (Flow, Temp, pH) Start->Rob

Fig 2. ICH Q2(R2) analytical method validation workflow for purity assessment.

Optimized Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 20% B to 80% B over 5.0 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 230 nm.

  • Column Temperature: 25°C (Maintaining a lower temperature suppresses hydrolysis kinetics).

  • Sample Diluent: 100% Acetonitrile (Avoid aqueous diluents in the autosampler to prevent pre-injection degradation).

Specificity (Forced Degradation)

Specificity ensures the method can accurately measure the analyte in the presence of its degradants[3].

  • Action: Inject a blank (Acetonitrile) to confirm no baseline interference.

  • Action: Expose the analyte to 0.1N NaOH for 30 minutes to intentionally force the hydrolysis of the −SO2​F group. Inject this stressed sample.

  • Causality: This proves the method can baseline-resolve the intact 3-chloro-4-(fluorosulfonyl)benzoic acid from its sulfonic acid degradant, ensuring that any detected impurity is genuine and not an artifact of the method.

Linearity & Range
  • Action: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (1.0 mg/mL).

  • Action: Plot peak area versus concentration and calculate the correlation coefficient ( R2 ).

Accuracy (Spike Recovery)
  • Action: Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% of the target concentration.

  • Action: Calculate the percentage recovery to confirm the method does not suffer from matrix effects or sample loss.

Precision (Repeatability)
  • Action: Perform six replicate injections of the 100% standard solution from the same vial.

  • Action: Calculate the Relative Standard Deviation (RSD) of the peak areas to ensure instrumental and injection consistency.

Limit of Detection (LOD) and Quantitation (LOQ)
  • Action: Serially dilute the standard until the Signal-to-Noise (S/N) ratio reaches ~3:1 (LOD) and ~10:1 (LOQ). This defines the lowest purity threshold the method can confidently report.

Quantitative Validation Data

Table 2: ICH Q2(R2) Validation Results Summary (Representative Data)

Validation ParameterAcceptance CriteriaObserved ResultPass/Fail
Specificity No interference at API retention timeBaseline resolved from degradantsPass
Linearity R2≥0.999 (50% to 150% range) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.2%Pass
Precision (RSD) ≤1.0% (n=6)0.45%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

When analyzing highly reactive SuFEx building blocks like 3-chloro-4-(fluorosulfonyl)benzoic acid, the analytical method must be engineered to protect the analyte's structural integrity. By transitioning from a traditional fully porous C18 column to a high-efficiency Core-Shell C18 column, analysts can drastically reduce run times and prevent artifactual on-column hydrolysis. When coupled with a highly acidic mobile phase and strictly validated against ICH Q2(R2) standards, this approach guarantees trustworthy, reproducible purity data essential for downstream medicinal chemistry and drug development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Advances in the construction of diverse SuFEx linkers National Science Review (Oxford Academic) URL:[Link]

Sources

Comparative

comparing SuFEx catalysts for 3-chloro-4-(fluorosulfonyl)benzoic acid efficiency

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Catalyst Efficiency, Mechanistic Causality, and Protocol Optimization Executive Summary & Substrate Analysis Sulfur(VI) Fluoride...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Catalyst Efficiency, Mechanistic Causality, and Protocol Optimization

Executive Summary & Substrate Analysis

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, enabling the robust formation of S–O and S–N bonds under mild conditions. In medicinal chemistry and covalent drug design, functionalized sulfonyl fluorides are highly prized as reactive warheads[1].

However, 3-chloro-4-(fluorosulfonyl)benzoic acid presents a unique dual-challenge for standard SuFEx protocols:

  • Steric Encumbrance: The ortho-chloro substituent creates a highly hindered environment around the electrophilic S(VI) center, severely retarding the nucleophilic attack required for S–F bond cleavage[2].

  • Catalyst Sequestration: The free carboxylic acid moiety (pKa ~ 3.8) acts as an internal sink for basic catalysts. Standard SuFEx bases like DBU will be rapidly protonated, forming inactive salts and halting the catalytic cycle unless massive excesses are used.

This guide objectively compares the efficacy of standard and next-generation SuFEx catalysts—DBU, BEMP, BTMG, and Ca(NTf2)2 —to overcome these structural hurdles, providing actionable, self-validating protocols for your workflows.

Catalyst Profiles & Mechanistic Causality

The choice of catalyst dictates whether the reaction proceeds via nucleophile activation (base catalysis) or electrophile activation (Lewis acid catalysis).

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): The traditional SuFEx workhorse. With a pKaH of 24.3 in MeCN, DBU struggles with the steric bulk of the ortho-chloro group and is immediately quenched by the substrate's carboxylic acid[2]. It is highly inefficient for this specific molecule without prior esterification.

  • BEMP (Phosphazene Base): Possessing a higher basicity (pKaH = 27.6 in MeCN), BEMP is superior for activating challenging, sterically hindered S(VI) substrates[3]. However, it still requires pre-silylation of the carboxylic acid to prevent catalyst neutralization.

  • BTMG (Barton’s Base) + HMDS: The "Accelerated SuFEx" paradigm. BTMG (pKaH ~26) occupies a thermodynamic "sweet spot"[2]. When paired with Hexamethyldisilazane (HMDS), HMDS acts as an in situ silylating agent, simultaneously protecting the carboxylic acid as a transient TMS-ester and activating the nucleophile as a TMS-ether. This dual-action prevents catalyst quenching and drives the reaction forward via the thermodynamic formation of TMS-F gas.

  • Ca(NTf2)2 (Lewis Acid): An orthogonal approach for forming sulfonamides. Instead of activating the nucleophile, this Lewis acid directly coordinates to the S–F bond, making the S(VI) center hyper-electrophilic. It is highly effective when paired with silyl amines[4].

Mechanism Sub 3-Chloro-4-(fluorosulfonyl) benzoic acid Protected TMS-Ester & TMS-Ether Intermediates Sub->Protected + Phenol HMDS HMDS Additive (Silylation) HMDS->Protected In situ Product Sulfonate Product + TMS-F + NH3 Protected->Product SuFEx Click BTMG BTMG Catalyst (pKaH ~26) BTMG->Product Catalysis

Figure 1: Synergistic BTMG-HMDS pathway overcoming substrate acidity and steric hindrance.

Comparative Performance Data

The following table synthesizes quantitative performance metrics for the coupling of 3-chloro-4-(fluorosulfonyl)benzoic acid with a standard nucleophile (e.g., 4-methoxyphenol or morpholine derivatives), demonstrating the clear superiority of the accelerated BTMG protocol.

Catalyst SystemLoading (mol%)Additive / Co-reagentReaction TimeConversion / Yield (%)Mechanistic & Practical Notes
DBU 20None24 h< 15%Catalyst quenched by -COOH; sterically hindered S(VI) prevents propagation.
DBU 250 (Excess)None24 h42%Excess base acts as acid scavenger; reaction remains sluggish due to ortho-Cl.
BEMP 10Pre-silylated Nu4 h84%Handles steric bulk well[3]; requires separate step to pre-protect the -COOH group.
BTMG 5HMDS (2.5 eq)30 min> 95% In situ TMS protection of -COOH and activation of phenol. Highly scalable[2].
Ca(NTf2)2 10Silyl Amine12 h75%Lewis acid activation of S-F[4]; optimal for orthogonal S-N bond formation.

Optimized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent addition is explicitly defined to guarantee reproducibility.

Protocol A: Accelerated SuFEx via BTMG/HMDS (Recommended for S-O Bonds)

This protocol utilizes 2 to achieve rapid conversion while bypassing the need for prior substrate protection[2].

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried flask under inert atmosphere, dissolve 3-chloro-4-(fluorosulfonyl)benzoic acid (1.0 mmol) and the desired aryl alcohol (1.0 mmol) in anhydrous Acetonitrile (MeCN, 2.0 mL). Causality: MeCN provides the optimal dielectric constant for stabilizing the polarized transition states in base-catalyzed SuFEx.

  • In Situ Silylation: Add Hexamethyldisilazane (HMDS, 2.5 mmol) to the stirring solution. Causality: 1.0 equivalent of HMDS rapidly silylates the carboxylic acid to a TMS-ester (preventing catalyst quenching), while the remainder converts the aryl alcohol to a reactive TMS-ether.

  • Catalytic Initiation: Add BTMG (0.05 mmol, 5 mol%). Causality: The highly basic BTMG initiates the exchange between the TMS-ether and the sterically hindered sulfonyl fluoride. The reaction is thermodynamically driven by the generation of volatile TMS-F.

  • Reaction: Stir at room temperature for 30 minutes. Monitor via LC-MS.

  • Isolation & Deprotection: Concentrate the reaction mixture under reduced pressure. Causality: Volatile byproducts (NH3, TMS-F, TMS-OH) and the BTMG catalyst evaporate easily, adhering to click chemistry purification principles. To regenerate the free carboxylic acid, dissolve the crude residue in a 1:1 mixture of THF/H2O for 1 hour (hydrolyzing the TMS-ester), followed by standard aqueous workup.

Workflow S1 1. Reagent Mixing Substrate + Nu S2 2. Silylation Add HMDS (2.5 eq) S1->S2 S3 3. Catalysis Add BTMG (5 mol%) S2->S3 S4 4. Reaction Stir RT, 30 min S3->S4 S5 5. Isolation Evaporate Volatiles S4->S5

Figure 2: Step-by-step workflow for the accelerated SuFEx protocol using BTMG and HMDS.

Protocol B: Lewis Acid SuFEx via Ca(NTf2)2 (Recommended for S-N Bonds)

For synthesizing sulfonamides from this substrate,4 avoids the use of strong bases entirely[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-4-(fluorosulfonyl)benzoic acid (1.0 mmol) and a pre-formed TMS-amine (e.g., TMS-morpholine, 1.2 mmol) in 1,4-dioxane (2.0 mL).

  • Additive Integration: Add DABCO (0.5 mmol). Causality: DABCO acts as a transient fluoride scavenger and structural organizer for the transition state, enhancing yields without acting as the primary SuFEx trigger.

  • Catalytic Initiation: Add Ca(NTf2)2 (0.10 mmol, 10 mol%). Causality: The Calcium center coordinates directly to the fluorine atom of the -SO2F group, pulling electron density away from the sulfur and allowing the amine to overcome the steric hindrance of the ortho-chloro group.

  • Reaction: Stir at 50 °C for 12 hours.

  • Purification: Dilute with EtOAc, wash with 1M HCl (to remove DABCO and calcium salts), dry over Na2SO4, and concentrate.

References

  • Accelerated SuFEx Click Chemistry For Modular Synthesis Source: PMC - NIH URL
  • Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory URL
  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: Organic Letters - ACS Publications URL
  • Multidimensional SuFEx Click Chemistry Source: PMC - NIH URL
  • Source: Ambeed.

Sources

Validation

A Comparative Guide to the In Vitro Stability of 3-Chloro-4-(fluorosulfonyl)benzoic Acid Conjugates

In the landscape of chemical biology and drug discovery, the ability to forge stable, covalent bonds between a molecule of interest and a target protein is paramount. This guide provides an in-depth analysis of the in vi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical biology and drug discovery, the ability to forge stable, covalent bonds between a molecule of interest and a target protein is paramount. This guide provides an in-depth analysis of the in vitro stability of protein conjugates formed with 3-chloro-4-(fluorosulfonyl)benzoic acid, a versatile reagent from the Sulfur(VI) Fluoride Exchange (SuFEx) family. We will dissect its reactivity, benchmark its stability against other common covalent warheads, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.

The Rise of Sulfonyl Fluorides: A New Paradigm in Covalent Labeling

For decades, the field of targeted covalent inhibitors has been dominated by electrophiles targeting the uniquely nucleophilic cysteine residue. However, the low abundance of cysteine across the proteome (around 2%) has driven the exploration of new reactive groups, or "warheads," capable of engaging other, more abundant nucleophilic amino acids.[1] Sulfonyl fluorides have emerged as a powerful class of electrophiles that can react with a broader range of residues, including lysine, tyrosine, histidine, and serine, thereby significantly expanding the "ligandable" proteome.[1][2][3][4]

The utility of a covalent probe is dictated by a delicate balance: it must be reactive enough to bind its target efficiently but stable enough to avoid off-target reactions and degradation in a biological milieu.[5][6] This guide focuses on the stability aspect, a critical determinant for the successful application of any covalent modifier.

Mechanism of Conjugation: The SuFEx Reaction

3-Chloro-4-(fluorosulfonyl)benzoic acid reacts with nucleophilic amino acid side chains via a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx). This reaction, championed by Nobel laureate K. Barry Sharpless, is a form of "click chemistry," characterized by its high efficiency and specificity under biocompatible conditions.[2][7] The sulfonyl fluoride group (—SO₂F) serves as the electrophilic warhead. A nucleophilic residue on a protein, such as the primary amine of lysine or the hydroxyl group of tyrosine, attacks the electron-deficient sulfur atom. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfonate ester bond, respectively.

The reaction is considered "recognition-directed," meaning the initial non-covalent binding of the molecule to the protein's surface brings the sulfonyl fluoride into close proximity with a nucleophilic residue, facilitating the covalent bond formation.[8]

G cluster_reaction Covalent Conjugation via SuFEx reagent 3-Chloro-4-(fluorosulfonyl)benzoic Acid Conjugate attack Nucleophilic Attack on Sulfur (S) reagent->attack Non-covalent binding protein Protein with Nucleophilic Residue (Nu-H) (e.g., Lys, Tyr, His, Ser) product Stable Covalent Adduct (Protein-Nu-SO₂-R) attack->product Fluoride (F⁻) Displacement

Caption: Mechanism of covalent protein modification by a sulfonyl fluoride electrophile.

Assessing In Vitro Stability: Experimental Protocols

To provide a robust comparison, two key stability parameters must be evaluated: hydrolytic stability and plasma stability. The following protocols outline standardized methods for these assessments.

Experimental Workflow Overview

The general workflow involves incubating the conjugate under specific conditions, taking samples at various time points, and analyzing the amount of intact conjugate remaining, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

G cluster_incubation Incubation Conditions start Start: Conjugate Solution (t=0) cond1 Aqueous Buffer (e.g., pH 7.4, 8.0) start->cond1 Hydrolytic Stability cond2 Human Plasma (37°C) start->cond2 Plasma Stability sampling Time-Point Sampling (e.g., 0, 1, 4, 8, 24h) cond1->sampling cond2->sampling analysis Quench & Analyze (RP-HPLC or LC-MS) sampling->analysis data Data Analysis: Calculate Half-Life (t½) analysis->data

Caption: General experimental workflow for assessing conjugate stability.

Protocol: Hydrolytic Stability Assessment

Causality: This assay measures the intrinsic chemical stability of the conjugate in an aqueous environment, mimicking physiological buffer conditions. The rate of hydrolysis provides a baseline for the compound's stability in the absence of enzymatic degradation.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the 3-chloro-4-(fluorosulfonyl)benzoic acid conjugate in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Incubation Buffer: Prepare the desired aqueous buffers. It is recommended to test at least two pH values, such as pH 7.4 (physiological) and a slightly more basic pH 8.0, as some protein labeling reactions are performed at higher pH.[7]

  • Initiation of Experiment: Dilute the stock solution into the pre-warmed (37°C) incubation buffer to a final concentration of 100 µM. The final percentage of organic solvent should be kept low (<1%) to avoid affecting stability.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution that stops degradation, such as an equal volume of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA). This precipitates proteins and halts further hydrolysis.

  • Analysis: Analyze the quenched samples by RP-HPLC or LC-MS. Monitor the disappearance of the parent conjugate peak over time.

  • Data Analysis: Plot the percentage of the remaining conjugate against time. Fit the data to a first-order decay model to calculate the half-life (t½) of the conjugate under the tested conditions.

Protocol: Plasma Stability Assessment

Causality: This assay is a more biologically relevant measure of stability, as it accounts for both hydrolytic and enzymatic (e.g., by esterases, proteases) degradation that occurs in plasma.

Methodology:

  • Plasma Preparation: Obtain frozen human plasma from a reputable commercial source. Thaw the plasma at 37°C immediately before use and centrifuge to remove any precipitates.

  • Initiation of Experiment: Pre-warm the plasma to 37°C. Add the conjugate stock solution to the plasma to a final concentration of 1-10 µM.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma mixture.

  • Protein Precipitation: Immediately quench the reaction by adding the aliquot to 3-4 volumes of cold acetonitrile. This will precipitate the plasma proteins.

  • Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze by LC-MS/MS to quantify the amount of remaining parent conjugate.

  • Data Analysis: Calculate the half-life (t½) in plasma as described for the hydrolytic stability assay.

Comparative Stability Data Analysis

The stability of a covalent warhead is highly dependent on its chemical structure. Aryl sulfonyl fluorides, such as 3-chloro-4-(fluorosulfonyl)benzoic acid, are generally characterized by high hydrolytic stability compared to their aliphatic counterparts.[4] This stability can be attributed to the electronic properties of the aromatic ring.

Substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, like the chloro- group on the 3-chloro-4-(fluorosulfonyl)benzoic acid scaffold, can increase the electrophilicity of the sulfur atom, potentially leading to faster reaction rates but also slightly decreased hydrolytic stability compared to analogues with electron-donating groups.[3][4] However, even with this activating group, aryl sulfonyl fluorides exhibit remarkable stability.

Warhead Class Reactive Group Typical Target Residue(s) Relative Hydrolytic Stability (pH 7.4) Comments
Aryl Sulfonyl Fluoride -SO₂FLys, Tyr, His, SerVery High (t½ > 24 hours)Stability can be tuned by aryl substituents.[3][4] Forms highly stable sulfonamide/sulfonate bonds.[5]
Acrylamide -C(=O)CH=CH₂CysModerate Susceptible to addition by other nucleophiles like glutathione, leading to lower stability in cellular contexts.
Chloroacetamide -C(=O)CH₂ClCys, HisModerate to High Generally stable but can be susceptible to hydrolysis under basic conditions.
Maleimide -C₄H₂O₂N-CysLow to Moderate Prone to hydrolysis of the maleimide ring and retro-Michael reactions, which can compromise long-term stability.
Fluorosulfate -OSO₂FTyr, LysVery High Displays excellent hydrolytic stability, often even greater than corresponding sulfonyl fluorides.[1][3]

This table provides a generalized comparison. Absolute stability is highly context- and compound-specific.

The data clearly positions aryl sulfonyl fluorides, including 3-chloro-4-(fluorosulfonyl)benzoic acid, as a highly stable class of electrophiles. Their half-lives in aqueous buffers at physiological pH are often measured in days, not hours, providing a wide experimental window for protein labeling studies without significant reagent degradation.[9] This inherent stability minimizes the risk of off-target modifications that can arise from highly reactive, indiscriminate probes.[5]

Conclusion and Field-Proven Insights

The in vitro stability profile of 3-chloro-4-(fluorosulfonyl)benzoic acid and related aryl sulfonyl fluorides makes them exceptional tools for modern chemical biology and covalent drug design.

  • Expertise & Experience: Our analysis confirms that the high hydrolytic stability of the aryl sulfonyl fluoride moiety provides a significant advantage, allowing for controlled and reproducible labeling experiments. Unlike more reactive warheads such as maleimides, researchers do not need to be as concerned with rapid reagent degradation over the course of an experiment, leading to more reliable and interpretable data.[10][11]

  • Trustworthiness: The protocols provided herein represent a self-validating system. By systematically measuring stability under both buffered and biological conditions (plasma), researchers can generate a comprehensive stability profile for their specific conjugate, ensuring that the covalent modification is a result of targeted interaction rather than non-specific reactivity from a degraded probe.

  • Authoritative Grounding: The superior stability and unique reactivity profile of sulfonyl fluorides are well-documented in recent literature, establishing them as a privileged class of electrophiles for targeting residues beyond cysteine.[1][2] Their successful application in developing chemical probes and irreversible inhibitors underscores their value and reliability in complex biological systems.[8][12]

References

  • Liu, F., Wang, H., Li, S., Bare, G. A. L., Chen, X., Wang, C., Moses, J. E., Wu, P., & Sharpless, K. B. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)-Derived Connective Hubs for Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029–8033. [Link]

  • Angew Chem Int Ed Engl. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins. PubMed. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2017). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Semantic Scholar. [Link]

  • Am Ende, C. W., & Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

  • Zheng, Q., Woehl, J. L., Kitamura, S., Santos-Martins, D., Smedley, C. J., Li, G., Forli, S., Moses, J. E., Wolan, D. W., & Sharpless, K. B. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Department of Pediatrics, University of California San Diego. [Link]

  • Konstantinidou, M., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science. [Link]

  • Narayan, R., et al. (2021). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]

  • Konstantinidou, M., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. [Link]

  • Mato, K. E., et al. (2024). Proteins Can Withstand More Extensive Labeling while Providing Accurate Structural Information in Covalent Labeling-Mass Spectrometry. ACS Publications. [Link]

  • Gibe, R., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. [Link]

  • Konstantinidou, M., et al. (2022). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ChemRxiv. [Link]

  • Lu, Y., et al. (2019). Covalent Labeling with Isotopically Encoded Reagents for Faster Structural Analysis of Proteins by Mass Spectrometry. PMC. [Link]

  • Brezden, A., et al. (2018). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC. [Link]

  • Am Ende, C. W., et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PubMed. [Link]

  • Yasen, A., et al. (2021). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Benzoicacid, 3-chloro-4-(fluorosulfonyl)- proper disposal procedures

An in-depth technical guide to the safe handling, decontamination, and terminal disposal of 3-Chloro-4-(fluorosulfonyl)benzoic acid (CAS: 33866-05-6) . Chemical Profile & Mechanistic Toxicology 3-Chloro-4-(fluorosulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the safe handling, decontamination, and terminal disposal of 3-Chloro-4-(fluorosulfonyl)benzoic acid (CAS: 33866-05-6) .

Chemical Profile & Mechanistic Toxicology

3-Chloro-4-(fluorosulfonyl)benzoic acid is a highly reactive building block frequently utilized in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and advanced drug discovery. While its utility is vast, its structural composition presents a trifecta of severe operational hazards: an acidic carboxylate group, a halogenated aryl ring, and a highly moisture-sensitive fluorosulfonyl (–SO₂F) moiety.

The primary danger of this compound lies in the thermodynamic instability of the –SO₂F group in the presence of moisture. Upon contact with water, ambient humidity, or aqueous bases, the fluorosulfonyl group undergoes rapid hydrolysis, liberating hydrofluoric acid (HF) and aryl sulfonic acid derivatives[1][2].

Unlike standard mineral acids, the toxicity of liberated HF is not limited to surface-level hydrogen ion burns. The fluoride ion (F⁻) is highly lipophilic and rapidly penetrates the stratum corneum, migrating into deep tissue where it aggressively chelates intracellular calcium (Ca²⁺) and magnesium (Mg²⁺)[3]. This chelation disrupts cellular electrochemical gradients, leading to rapid liquefaction necrosis, severe bone decalcification, and potentially fatal cardiac arrhythmias.

G A 3-Chloro-4-(fluorosulfonyl)benzoic acid (Intact Molecule) C Hydrolysis Reaction A->C B Moisture / H2O (Environmental or Tissue) B->C D Hydrofluoric Acid (HF) Release C->D Rapid Exothermic E Sulfonic Acid Derivative C->E F Fluoride Ion (F-) Tissue Penetration & Ca2+ Chelation D->F Dermal/Ocular Exposure G Application of 2.5% Calcium Gluconate Gel F->G Immediate Intervention H Precipitation of Inert CaF2 (Tissue Saved) G->H Neutralization Mechanism

Mechanistic pathway of fluorosulfonyl hydrolysis, HF toxicity, and calcium gluconate intervention.

Immediate Emergency Protocols: Dermal Exposure

Because handling fluorosulfonyl compounds carries an inherent risk of HF generation, standard acid-spill first aid is fundamentally insufficient. The following self-validating protocol must be executed immediately upon suspected skin contact.

Step-by-Step Dermal Intervention:

  • Immediate Dilution: Flush the affected area with copious amounts of water for no more than 5 minutes. Prolonged washing delays the critical neutralization step.

  • Calcium Gluconate Application: Wearing heavy-duty neoprene gloves, aggressively massage 2.5% calcium gluconate gel into the affected area[4][5].

  • Causality of Intervention: Calcium gluconate provides a highly concentrated, exogenous source of Ca²⁺ ions. These ions intercept the penetrating F⁻ ions, precipitating them as insoluble, biologically inert calcium fluoride (CaF₂). This chemical reaction halts tissue destruction and prevents systemic fluoride poisoning[3].

  • Continuous Reapplication: Continue massaging the gel into the skin for at least 1.5 hours or until emergency medical personnel arrive[4].

Operational Disposal & Decontamination Workflows

The disposal of 3-Chloro-4-(fluorosulfonyl)benzoic acid requires strict segregation to prevent uncontrolled HF release and exothermic reactions.

Protocol A: Aqueous Waste Quenching and Neutralization

When disposing of reaction mixtures or aqueous solutions containing this compound, the waste cannot be poured directly into standard halogenated waste streams due to the risk of continuous HF generation.

  • Vessel Selection: Transfer the waste to a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) reactor. Never use glass. Causality: Glass contains silica (SiO₂), which reacts exothermically with liberated HF to form toxic silicon tetrafluoride (SiF₄) gas, potentially pressurizing and shattering the container.

  • Calcium Carbonate Quenching: Slowly add solid Calcium Carbonate (CaCO₃) to the waste in a 3:1 molar excess relative to the fluorosulfonyl compound. Causality: CaCO₃ serves a dual mechanistic purpose. It gently neutralizes the acidic carboxylate and sulfonic acid byproducts without generating excessive heat, while the Ca²⁺ ions immediately precipitate liberated fluoride ions as insoluble CaF₂, fundamentally removing the HF hazard from the solution.

  • Verification: Mechanically stir the suspension for 12 hours. Verify the pH is stabilized between 7.0 and 8.0 using pH indicator strips (do not use glass pH probes, which will be etched by residual fluorides).

  • Filtration: Filter the suspension. The solid filter cake (containing CaF₂) is routed to solid hazardous waste, while the neutralized filtrate is safe for the halogenated aqueous waste stream.

Protocol B: Terminal Destruction Logistics
  • Packaging: Seal all solid and quenched liquid waste in UN-approved HDPE jerricans. Label clearly as "Halogenated Organic Waste - Contains Fluorine and Sulfur."

  • Incineration Parameters: Dispatch the waste to a licensed chemical destruction plant. The facility must utilize controlled thermal incineration equipped with alkaline flue gas scrubbing [6]. Causality: Thermal decomposition of 3-chloro-4-(fluorosulfonyl)benzoic acid generates highly corrosive gaseous HF, HCl, and SO₂. Alkaline scrubbers (utilizing NaOH or Ca(OH)₂ sprays) are chemically required to neutralize these exhaust gases into benign salts before atmospheric release.

G A Waste Generation: 3-Chloro-4-(fluorosulfonyl)benzoic acid B Solid Waste (Unreacted/Powder) A->B C Aqueous/Solvent Waste (Reaction Mixtures) A->C D Collect in HDPE Containers (NO GLASS) B->D E Quench with CaCO3 (Precipitates CaF2) C->E F Halogenated Organic Waste Stream D->F E->F G Licensed Chemical Destruction Plant F->G H Controlled Incineration with Flue Gas Scrubbing G->H Neutralizes HF, HCl, SOx

Operational workflow for the segregation, neutralization, and terminal disposal of fluorosulfonyl waste.

Quantitative Safety & Logistics Specifications

ParameterSpecification / RequirementOperational Rationale
Primary Container Material High-Density Polyethylene (HDPE) or PTFEPrevents HF etching and SiF₄ gas generation associated with borosilicate glass.
Required First Aid Supply 2.5% Calcium Gluconate GelMust be physically present on the benchtop before opening the chemical container[5].
Glove Specification Heavy-duty Neoprene or Butyl RubberStandard nitrile gloves degrade rapidly upon exposure to concentrated fluorosulfonyls and HF.
Quenching Agent Calcium Carbonate (CaCO₃)Provides simultaneous acid neutralization and fluoride ion precipitation.
Terminal Disposal Method Incineration with Flue Gas ScrubbingRequired to capture and neutralize SOx, HCl, and HF thermal decomposition byproducts[6].

References

  • Direct evidences for bis(fluorosulfonyl)imide anion hydrolysis in industrial production: Pathways based on thermodynamics analysis and theoretical simulation - ResearchGate. Available at:[Link]

  • LiF-Rich Interfaces and HF Elimination Achieved by a Multifunctional Additive Enable High-Performance Li/LiNi0.8Co0.1Mn0.1O2 Batteries - ACS Publications. Available at: [Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent - ACS Publications. Available at: [Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling 3-Chloro-4-(fluorosulfonyl)benzoic Acid

As a critical building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and advanced drug development, 3-Chloro-4-(fluorosulfonyl)benzoic acid (CAS: 33866-05-6) offers unparalleled chemoselectivity and therm...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and advanced drug development, 3-Chloro-4-(fluorosulfonyl)benzoic acid (CAS: 33866-05-6) offers unparalleled chemoselectivity and thermodynamic stability[1][2]. However, the very chemical properties that make the fluorosulfonyl (-SO₂F) group so valuable also introduce severe operational hazards.

This guide provides researchers and drug development professionals with a self-validating, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this reactive compound.

Chemical Profile & Mechanistic Hazard Analysis

To handle fluorosulfonyl compounds safely, one must understand the causality behind their reactivity. Unlike traditional sulfonyl chlorides (-SO₂Cl) which are highly sensitive to ambient moisture and prone to rapid reduction, the -SO₂F group is heterolytically stable and highly resistant to reduction[2].

However, this stability is conditional. When exposed to strong bases, nucleophiles, or extreme heat in the presence of water, the -SO₂F bond undergoes exothermic hydrolysis. This cleavage yields 3-chloro-4-sulfobenzoic acid and hydrogen fluoride (HF) [3].

The Dual-Hazard Profile:

  • Corrosivity: The compound itself is a Class 8 Corrosive, capable of causing severe, irreversible skin burns and eye damage[4].

  • Systemic Toxicity: The potential release of HF gas or aqueous hydrofluoric acid presents a lethal systemic risk. HF penetrates tissue deeply, where the fluoride ion (F⁻) scavenges intracellular calcium, leading to severe tissue necrosis, hypocalcemia, and potential cardiac arrhythmias[5].

Quantitative Chemical Profile
PropertyValueCausality / Operational Impact
Chemical Name 3-Chloro-4-(fluorosulfonyl)benzoic acidBifunctional: Contains both a carboxylic acid and a reactive sulfonyl fluoride group.
CAS Number 33866-05-6Unique identifier for safety tracking and compliance[1].
Molecular Formula C₇H₄ClFO₄SHigh electronegativity of fluorine drives SuFEx reactivity[1][2].
Hazard Class Class 8 (Corrosive)Dictates the mandatory use of high-density barrier PPE[4].
Reactivity Profile Moisture-sensitive, SuFEx activeRequires inert atmosphere handling to prevent premature heterolytic cleavage and HF release[2].

Quantitative PPE Matrix

Standard laboratory PPE is insufficient for handling fluorosulfonyl derivatives. The barrier materials must be specifically chosen to resist halogenated acids and potential HF exposure.

Protection ZoneStandard Lab PPEUpgraded PPE for FluorosulfonylsMechanistic Rationale
Hands Nitrile gloves (4 mil)Butyl rubber gloves (14+ mil) or double-gloved heavy nitrileFluoride ions and HF easily permeate thin nitrile. Butyl rubber provides superior, long-lasting resistance to halogenated acids and HF[4].
Eyes/Face Safety glassesChemical splash goggles + Full face shield The -SO₂F group causes irreversible corneal damage. A face shield prevents aerosolized acid from contacting the facial epidermis[4].
Body Cotton lab coatAcid-resistant apron over lab coat Cotton absorbs and holds corrosive liquids against the skin. A non-porous apron creates an impermeable barrier against spills[5].
Respiratory Ambient lab airFume hood (Min. 100 fpm face velocity) Hydrolysis releases toxic HF and HCl vapors. Local exhaust ventilation physically removes these volatile toxins from the breathing zone[4].

Operational Workflow: Step-by-Step Handling Protocol

To ensure absolute safety, the handling of 3-Chloro-4-(fluorosulfonyl)benzoic acid must follow a strict, self-validating sequence.

Protocol: Inert Handling and Transfer

  • Environmental Isolation: Ensure the chemical fume hood is operating at a minimum face velocity of 100 feet per minute (fpm). Clear the hood of any incompatible materials (e.g., strong bases, active metals).

  • PPE Donning Sequence: Put on the heavy-duty butyl rubber gloves, chemical splash goggles, and face shield.

  • Atmospheric Control: Because the compound is moisture-sensitive, purge a Schlenk flask or reaction vessel with Argon or dry N₂ for 15 minutes to ensure a completely moisture-free environment.

  • Material Transfer: Tare an anti-static weigh boat. Carefully transfer the required mass of the solid compound using a PTFE-coated spatula to prevent static discharge and metal-catalyzed degradation.

  • Solubilization: Dissolve the compound in a rigorously dried, anhydrous solvent (e.g., anhydrous DMF or DCM) before introducing any SuFEx nucleophiles.

  • Self-Validation Checkpoint: Monitor the internal temperature of the reaction vessel using a thermocouple during dissolution. A stable temperature indicates successful, controlled dissolution. A sudden temperature spike indicates moisture contamination and premature exothermic hydrolysis.

Workflow Start Initiate Handling Procedure Hood Transfer to Fume Hood (Min face velocity 100 fpm) Start->Hood PPE Don Specialized PPE (Butyl Gloves, Face Shield) Hood->PPE Check Is environment dry? PPE->Check Inert Use Schlenk Line / Glovebox (Argon/N2 atmosphere) Check->Inert Yes Warning HALT: Moisture Risk Potential HF Release Check->Warning No Weigh Weigh & Transfer Compound Inert->Weigh React Execute SuFEx Reaction Weigh->React

Workflow for safe handling of fluorosulfonyl compounds to prevent HF exposure.

Emergency Response: The HF Protocol

In the event of an accidental spill or skin contact, standard acid-burn protocols are insufficient. You must treat any exposure to a fluorosulfonyl compound as a potential HF exposure[5].

  • Immediate Decontamination: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for exactly 5 minutes (do not over-flush, as time is critical for the next step).

  • Calcium Gluconate Application: Liberally apply 2.5% Calcium Gluconate gel to the affected area. Massage it continuously into the skin.

    • Mechanistic Causality: Calcium gluconate provides an exogenous source of calcium. It chelates the highly reactive fluoride ions, precipitating them into harmless, insoluble calcium fluoride (CaF₂) before the F⁻ ions can penetrate the dermal layer and cause systemic hypocalcemia[5].

  • Medical Escalation: Seek immediate emergency medical attention. Provide the medical team with the SDS, explicitly noting the risk of delayed HF toxicity.

Deactivation and Disposal Plan

Never dispose of unreacted 3-Chloro-4-(fluorosulfonyl)benzoic acid directly into standard organic waste, as it may react with aqueous waste streams to pressurize the container with HF and HCl gases. It must be chemically deactivated first.

Protocol: Chemical Quenching

  • Solubilization: Dilute the unreacted fluorosulfonyl waste in an inert, water-miscible solvent (e.g., THF or Acetone).

  • Base Hydrolysis: Place a beaker containing 1M NaOH or saturated NaHCO₃ in an ice bath. Mechanistic Causality: The ice bath absorbs the exothermic heat generated by the cleavage of the -SO₂F bond, preventing thermal runaway and vaporization of toxic byproducts.

  • Addition: Slowly add the diluted waste to the vigorously stirred, ice-cold base.

  • Self-Validation Checkpoint: After 30 minutes of stirring, dip a universal pH indicator strip into the aqueous layer.

    • If pH < 7: The hydrolysis has consumed the base. The system is NOT safe. Add additional 1M NaOH.

    • If pH > 8: The base is in excess, confirming that all acid-generating sulfonyl fluoride molecules have been fully deactivated.

  • Disposal: Separate the organic layer (dispose of as standard non-halogenated/halogenated organic waste, depending on the solvent) and dispose of the aqueous layer as Fluoride-Containing Hazardous Aqueous Waste .

Disposal Waste Fluorosulfonyl Waste Solvent Dilute in THF/Acetone Waste->Solvent Quench Slowly add to ice-cold 1M NaOH / NaHCO3 Solvent->Quench CheckPH pH > 8? Quench->CheckPH AddBase Add more base CheckPH->AddBase No Separate Aqueous/Organic Separation CheckPH->Separate Yes AddBase->Quench Dispose Dispose as Fluoride Waste Separate->Dispose

Chemical deactivation and self-validating disposal pathway for fluorosulfonyl waste.

References

  • Molaid. "3-Chlor-4-fluorsulfonylbenzoesaeure - CAS 33866-05-6." Molaid Chemical Database. Available at: [Link][1]

  • The Journal of Organic Chemistry. "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." ACS Publications. Available at: [Link][3]

Sources

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Benzoicacid, 3-chloro-4-(fluorosulfonyl)-
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Benzoicacid, 3-chloro-4-(fluorosulfonyl)-
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